molecular formula C8H10N2O2 B15597684 N-Methoxy-N-methylnicotinamide-13C6

N-Methoxy-N-methylnicotinamide-13C6

Cat. No.: B15597684
M. Wt: 172.13 g/mol
InChI Key: KFEZCMOHRDCFIQ-LSYAIDEBSA-N
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Description

N-Methoxy-N-methylnicotinamide-13C6 is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O2

Molecular Weight

172.13 g/mol

IUPAC Name

N-methoxy-N-methyl(2,3,4,5,6-13C5)pyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

KFEZCMOHRDCFIQ-LSYAIDEBSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of N-Methoxy-N-methylnicotinamide-¹³C₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Methoxy-N-methylnicotinamide-¹³C₆, a stable isotope-labeled derivative of a versatile synthetic intermediate. This document details a feasible synthetic route, expected analytical data, and the relevant biological context of nicotinamide (B372718) derivatives.

Introduction

N-Methoxy-N-methylnicotinamide, a Weinreb amide, is a key intermediate in organic synthesis, enabling the facile preparation of ketones and aldehydes from a carboxylic acid derivative. The incorporation of a ¹³C₆-labeled pyridine (B92270) ring provides a powerful tool for tracer studies in metabolic research, particularly in the investigation of nicotinamide adenine (B156593) dinucleotide (NAD⁺) biosynthesis and related pathways. The stable isotope label allows for unambiguous tracking and quantification of the molecule and its metabolites by mass spectrometry and NMR spectroscopy.

Synthesis of N-Methoxy-N-methylnicotinamide-¹³C₆

The synthesis of N-Methoxy-N-methylnicotinamide-¹³C₆ is predicated on the well-established formation of a Weinreb amide from a carboxylic acid. This can be achieved through the activation of nicotinic acid-¹³C₆ followed by reaction with N,O-dimethylhydroxylamine. A one-pot procedure utilizing phosphorus oxychloride (POCl₃) as an activating agent offers an efficient and direct route.

Synthetic Workflow

The overall synthetic strategy involves the conversion of commercially available nicotinic acid-¹³C₆ to the corresponding Weinreb amide.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid-¹³C₆ Activation Activation (POCl₃, DIPEA) Nicotinic_Acid->Activation 1. Weinreb_Amide N-Methoxy-N-methylnicotinamide-¹³C₆ Activation->Weinreb_Amide 3. One-pot reaction Reagent N,O-Dimethylhydroxylamine Hydrochloride Reagent->Activation 2.

Caption: Synthetic workflow for N-Methoxy-N-methylnicotinamide-¹³C₆.

Experimental Protocol

Materials:

  • Nicotinic acid-¹³C₆

  • N,O-Dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of nicotinic acid-¹³C₆ (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford N-Methoxy-N-methylnicotinamide-¹³C₆ as a colorless oil.

Characterization

The structural identity and purity of the synthesized N-Methoxy-N-methylnicotinamide-¹³C₆ can be confirmed by a combination of spectroscopic techniques.

Summary of Characterization Data
Analysis Technique Expected Results
Molecular Formula -¹³C₆C₂H₁₀N₂O₂
Molecular Weight -172.14 g/mol
Appearance VisualColorless oil
¹H NMR 400 MHz, CDCl₃δ (ppm): 8.60-8.63 (m, 1H), 7.70-7.72 (m, 2H), 7.25-7.30 (m, 1H), 3.83 (s, 3H), 3.24 (s, 3H)
¹³C NMR 100 MHz, CDCl₃δ (ppm): 169.5 (C=O), 152.6, 150.5, 137.3, 131.2, 123.7 (Aromatic ¹³C), 62.4 (OCH₃), 34.8 (NCH₃)
Mass Spectrometry ESI-MS[M+H]⁺ = 173.09
Detailed Spectral Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, as well as singlets for the N-methyl and O-methyl groups. Due to the ¹³C labeling of the entire pyridine ring, complex splitting patterns may be observed for the aromatic protons due to ¹H-¹³C coupling.

  • ¹³C NMR: The carbon-13 NMR spectrum will be the most informative for confirming the isotopic labeling. All six carbons of the pyridine ring will be observed as intense signals. The chemical shifts will be similar to the unlabeled compound but may show slight isotopic shifts. The carbonyl carbon and the two methyl carbons will also be present at their characteristic chemical shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The mass spectrum will show a molecular ion peak corresponding to the fully labeled compound.

Biological Context: Role in NAD⁺ Metabolism

Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors for the synthesis of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme in redox reactions and also serves as a substrate for various signaling enzymes. The synthesis of NAD⁺ occurs through several pathways, including the de novo pathway from tryptophan and salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside.

NAD_Biosynthesis Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA NAMN Nicotinic Acid Mononucleotide QA->NAMN NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NAD NAD⁺ NAAD->NAD NADS Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN NMN->NAD NMNAT Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->NAMN

Caption: Overview of NAD⁺ biosynthesis pathways.

The use of ¹³C₆-labeled N-Methoxy-N-methylnicotinamide in metabolic studies can help elucidate the fate of the nicotinamide moiety in these pathways. While the Weinreb amide itself is not a direct biological precursor, it can be chemically converted to labeled intermediates for introduction into biological systems.

Conclusion

This technical guide outlines a practical approach for the synthesis and characterization of N-Methoxy-N-methylnicotinamide-¹³C₆. The provided experimental protocol, based on established Weinreb amide synthesis, offers a reliable method for obtaining this valuable isotopically labeled compound. The characterization data serves as a benchmark for confirming the identity and purity of the synthesized material. The availability of such labeled compounds is crucial for advancing our understanding of NAD⁺ metabolism and its role in health and disease, providing essential tools for researchers in the fields of biochemistry, pharmacology, and drug development.

N-Methoxy-N-methylnicotinamide-¹³C₆: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Methoxy-N-methylnicotinamide-¹³C₆, a stable isotope-labeled derivative of a versatile synthetic intermediate. This document is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering detailed information on its characteristics, synthesis, and analytical methods, alongside relevant biological context.

Core Physical and Chemical Properties

N-Methoxy-N-methylnicotinamide-¹³C₆ is the isotopically labeled form of N-Methoxy-N-methylnicotinamide, also known as a Weinreb amide of nicotinic acid. The incorporation of six ¹³C atoms in the pyridine (B92270) ring provides a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays.

Table 1: Physical and Chemical Properties of N-Methoxy-N-methylnicotinamide-¹³C₆ and its non-labeled analogue.

PropertyN-Methoxy-N-methylnicotinamide-¹³C₆N-Methoxy-N-methylnicotinamideData Source
Molecular Formula C₂¹³C₆H₁₀N₂O₂C₈H₁₀N₂O₂Clearsynth Product Page
Molecular Weight 172.13 g/mol 166.18 g/mol Clearsynth, ChemScene Product Pages
CAS Number Not available95091-91-1ChemScene Product Page
Physical State Not specified, presumed liquidColorless LiquidLab Pro Inc. Product Page[1]
Melting Point Not availableNot applicableLab Pro Inc. Product Page[1]
Boiling Point Not availableNot available-
Specific Gravity Not available1.17Lab Pro Inc. Product Page[1]
Refractive Index Not available1.53Lab Pro Inc. Product Page[1]
Topological Polar Surface Area (TPSA) 42.43 Ų42.43 ŲChemScene Product Page (Computed)
logP 0.7150.715ChemScene Product Page (Computed)

Solubility Profile (Qualitative, based on related compounds):

Based on the properties of the structurally similar nicotinamide (B372718), N-Methoxy-N-methylnicotinamide is expected to be soluble in a range of organic solvents.

Table 2: Expected Solubility of N-Methoxy-N-methylnicotinamide.

SolventExpected Solubility
WaterSparingly soluble to soluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (B109758)Soluble
ChloroformSoluble
Ethyl Acetate (B1210297)Soluble

Experimental Protocols

Synthesis of N-Methoxy-N-methylnicotinamide

The synthesis of N-Methoxy-N-methylnicotinamide can be achieved through the reaction of an activated nicotinic acid derivative, such as nicotinoyl chloride, with N,O-dimethylhydroxylamine hydrochloride. The following is a representative protocol adapted from the synthesis of similar Weinreb amides. The synthesis of the ¹³C₆-labeled compound would follow the same procedure, starting from nicotinic acid-¹³C₆.

Materials:

  • Nicotinoyl chloride (or nicotinic acid and a chlorinating agent like thionyl chloride)

  • N,O-dimethylhydroxylamine hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Nicotinoyl Chloride (if starting from nicotinic acid): In a round-bottom flask, suspend nicotinic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride as a solid. Use this directly in the next step.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (approximately 2.2 equivalents) dropwise to the solution.

  • Reaction: To the cooled solution of deprotonated N,O-dimethylhydroxylamine, add a solution of nicotinoyl chloride in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Methoxy-N-methylnicotinamide.

Analytical Methods

NMR spectroscopy is a critical tool for the structural confirmation of N-Methoxy-N-methylnicotinamide-¹³C₆. The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons and the N-methoxy and N-methyl groups. The ¹³C NMR will be significantly different from the unlabeled compound due to the ¹³C enrichment of the pyridine ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyridine Protons: Multiplets in the range of δ 7.0-9.0 ppm.

  • N-Methoxy Protons (-OCH₃): A singlet at approximately δ 3.5-3.8 ppm.

  • N-Methyl Protons (-NCH₃): A singlet at approximately δ 3.2-3.4 ppm.

Expected ¹³C NMR Chemical Shifts (unlabeled, in CDCl₃):

  • Pyridine Carbons: Resonances in the aromatic region (δ 120-155 ppm).

  • Carbonyl Carbon (C=O): A signal around δ 168-172 ppm.

  • N-Methoxy Carbon (-OCH₃): A signal around δ 61-63 ppm.

  • N-Methyl Carbon (-NCH₃): A signal around δ 33-36 ppm.

For the ¹³C₆-labeled compound, the signals for the pyridine carbons will be intense singlets, and ¹³C-¹³C coupling may be observed.

As an analytical standard, N-Methoxy-N-methylnicotinamide-¹³C₆ is primarily used in HPLC-MS methods. A general reversed-phase HPLC method for the analysis of nicotinamide derivatives is outlined below.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

    • Gradient Example: Start with 5% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

This method should provide good separation of the analyte from potential impurities. For quantitative analysis using the ¹³C₆-labeled standard, a mass spectrometer is required for detection.

Visualizations of Relevant Pathways and Workflows

NAD⁺ Salvage Pathway

N-Methoxy-N-methylnicotinamide is a derivative of nicotinamide, a central molecule in the NAD⁺ salvage pathway. This pathway is crucial for maintaining cellular levels of NAD⁺, a vital coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. Understanding this pathway is essential for researchers working with nicotinamide analogs.

NAD_Salvage_Pathway Tryptophan Tryptophan (de novo pathway) NAD NAD⁺ Tryptophan->NAD multiple steps NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NA Nicotinic Acid (NA) NA->NAD Preiss-Handler Pathway NMN->NAD Sirtuins_PARPs Sirtuins, PARPs, CD38/157 NAD->Sirtuins_PARPs Consumed by NAMPT NAMPT NAMPT->NMN NMNAT NMNAT NMNAT->NAD Sirtuins_PARPs->NAM Produces NR Nicotinamide Riboside (NR) NR->NMN NRK NRK NRK->NMN

Caption: The NAD⁺ salvage pathway, recycling nicotinamide to synthesize NAD⁺.

General Experimental Workflow for Ketone Synthesis using a Weinreb Amide

N-Methoxy-N-methylnicotinamide, as a Weinreb amide, is a key intermediate for the synthesis of ketones. This workflow illustrates the general process of using a Weinreb amide to produce a ketone, a common transformation in drug discovery and development.

Weinreb_Ketone_Synthesis Start Start: Carboxylic Acid or Acid Chloride Weinreb_Amide N-Methoxy-N-methylnicotinamide (Weinreb Amide) Start->Weinreb_Amide Formation Reaction Reaction at low temp. (e.g., -78 °C in THF) Weinreb_Amide->Reaction Grignard Organometallic Reagent (e.g., Grignard, Organolithium) Grignard->Reaction Intermediate Stable Tetrahedral Intermediate Reaction->Intermediate Workup Aqueous Workup (e.g., NH₄Cl) Intermediate->Workup Ketone Product: Ketone Workup->Ketone

Caption: General workflow for the synthesis of ketones using a Weinreb amide.

Applications in Research and Drug Development

N-Methoxy-N-methylnicotinamide-¹³C₆ serves as a crucial tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its use as an internal standard allows for the precise quantification of the unlabeled drug candidate or its metabolites in biological matrices such as plasma, urine, and tissue homogenates. This is essential for establishing dose-response relationships and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

The parent compound, N-Methoxy-N-methylnicotinamide, is a valuable building block in medicinal chemistry. The Weinreb amide functionality allows for the controlled, single addition of organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents like acid chlorides or esters. This makes it a reliable synthon for the construction of complex molecules with diverse biological activities. As a nicotinamide derivative, it can also be used to synthesize analogs of NAD⁺ or inhibitors of enzymes involved in NAD⁺ metabolism, which are targets for various diseases including cancer, metabolic disorders, and neurodegeneration.

Conclusion

N-Methoxy-N-methylnicotinamide-¹³C₆ is a high-value research tool for scientists and professionals in the field of drug development. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it an indispensable internal standard for quantitative bioanalysis. The underlying chemistry of its non-labeled counterpart opens up a wide range of possibilities for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of this important molecule, enabling its effective application in a research and development setting.

References

Isotopic Purity of N-Methoxy-N-methylnicotinamide-¹³C₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analytical methods for determining the isotopic purity of N-Methoxy-N-methylnicotinamide-¹³C₆. This isotopically labeled compound serves as a critical internal standard and tracer in metabolic research and drug development, enabling precise quantification in complex biological matrices.[1][]

Introduction to ¹³C-Labeled Nicotinamide (B372718) Derivatives

Isotopically labeled compounds, such as N-Methoxy-N-methylnicotinamide-¹³C₆, are indispensable tools in modern biomedical research. The incorporation of stable heavy isotopes like carbon-13 (¹³C) allows for the differentiation of the labeled molecule from its endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][] This distinction is fundamental for a variety of applications, including:

  • Metabolic Tracing: Following the metabolic fate of nicotinamide and its derivatives to elucidate biochemical pathways.[]

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Quantitative Analysis: Serving as internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays to improve accuracy and precision.[1][]

The utility of N-Methoxy-N-methylnicotinamide-¹³C₆ is directly dependent on its isotopic purity. High isotopic enrichment minimizes interference from unlabeled or partially labeled species, ensuring reliable and reproducible experimental results.

Synthesis and Purification

A plausible synthetic route would start from a commercially available ¹³C₆-labeled pyridine (B92270) precursor. This precursor would then be subjected to a series of reactions to introduce the N-methoxy-N-methylamide functional group at the 3-position of the pyridine ring.

Generalized Synthetic Pathway:

Pyridine-13C6 Pyridine-13C6 3-Carboxy-Pyridine-13C6 3-Carboxy-Pyridine-13C6 Pyridine-13C6->3-Carboxy-Pyridine-13C6 Carboxylation Nicotinoyl-Cl-13C6 Nicotinoyl-Cl-13C6 3-Carboxy-Pyridine-13C6->Nicotinoyl-Cl-13C6 Activation (e.g., SOCl2) N-Methoxy-N-methylnicotinamide-13C6 This compound Nicotinoyl-Cl-13C6->this compound Amidation with N,O-Dimethylhydroxylamine

Caption: Generalized synthetic workflow for N-Methoxy-N-methylnicotinamide-¹³C₆.

Following synthesis, purification is critical to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. This is typically achieved using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Determination of Isotopic Purity

The isotopic purity of N-Methoxy-N-methylnicotinamide-¹³C₆ is a key quality control parameter. The primary analytical technique for this determination is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).

Quantitative Data Summary

The isotopic purity is typically expressed as the percentage of the fully labeled species relative to all isotopic variants of the molecule. The following table summarizes hypothetical, yet representative, quantitative data for a batch of N-Methoxy-N-methylnicotinamide-¹³C₆.

Isotopic SpeciesMolecular FormulaExact Mass (Da)Relative Abundance (%)
Unlabeled (M+0)C₈H₁₀N₂O₂166.0742< 0.1
Partially Labeled (M+1 to M+5)¹²C₇¹³CH₁₀N₂O₂ to ¹²C₃¹³C₅H₁₀N₂O₂167.0776 - 171.0908< 1.0
Fully Labeled (M+6) ¹³C₆¹²C₂H₁₀N₂O₂ 172.0942 > 99.0
Experimental Protocol: Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of N-Methoxy-N-methylnicotinamide-¹³C₆.

1. Materials and Reagents:

  • N-Methoxy-N-methylnicotinamide-¹³C₆ sample

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

2. Sample Preparation:

  • Prepare a stock solution of N-Methoxy-N-methylnicotinamide-¹³C₆ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with Mobile Phase A to a final concentration of 1 µg/mL.

3. LC-HRMS Parameters:

  • UHPLC:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Column Temperature: 40 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • HRMS:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-300

    • Resolution: > 60,000 FWHM

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

4. Data Analysis:

  • Acquire full scan mass spectra of the eluting peak corresponding to N-Methoxy-N-methylnicotinamide-¹³C₆.

  • Extract the ion chromatograms for the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.

  • Calculate the integrated peak area for each isotopic species.

  • Determine the relative abundance of the fully labeled (M+6) species using the following formula:

    Isotopic Purity (%) = [Area(M+6) / (Σ Areas of all isotopic species)] x 100

Experimental Workflow and Signaling Pathways

The determination of isotopic purity follows a logical workflow from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution UHPLC Separation UHPLC Separation Working Solution->UHPLC Separation Injection HRMS Detection HRMS Detection UHPLC Separation->HRMS Detection Elution Peak Integration Peak Integration HRMS Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Final Report Final Report Purity Calculation->Final Report

Caption: Workflow for isotopic purity determination of N-Methoxy-N-methylnicotinamide-¹³C₆.

While N-Methoxy-N-methylnicotinamide itself is not directly involved in signaling pathways, its unlabeled counterpart, nicotinamide, is a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism and a substrate for enzymes involved in signaling, such as sirtuins and PARPs.[1] The use of ¹³C-labeled tracers allows for the detailed investigation of these NAD⁺-dependent signaling pathways.

Conclusion

The isotopic purity of N-Methoxy-N-methylnicotinamide-¹³C₆ is a critical parameter that underpins its utility as a research tool. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers in drug development and metabolic studies. The methodologies outlined in this guide provide a framework for ensuring the quality and reliability of this important stable isotope-labeled compound.

References

N-Methoxy-N-methylnicotinamide-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Methoxy-N-methylnicotinamide-13C6 serves as a valuable, isotopically labeled building block and analytical tool. This guide provides an in-depth overview of its commercial availability, potential applications, and relevant experimental considerations.

This stable isotope-labeled compound is a derivative of nicotinamide (B372718), a form of vitamin B3, and incorporates six carbon-13 atoms in its nicotinamide ring. This isotopic labeling makes it particularly useful as an internal standard in quantitative mass spectrometry-based studies, for tracer experiments in metabolic research, and as a precursor for the synthesis of more complex labeled molecules in drug discovery and development.

Commercial Availability and Specifications

This compound is available from specialized chemical suppliers. While specific details can vary between batches and suppliers, the following table summarizes typical product specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for precise data.

ParameterTypical Specification
Chemical Formula C₂¹³C₆H₁₀N₂O₂
Molecular Weight ~172.18 g/mol (reflecting the ¹³C enrichment)
CAS Number Not consistently available; inquire with supplier
Purity ≥97% (often determined by HPLC or NMR)
Isotopic Enrichment Typically ≥99 atom % ¹³C for the labeled positions
Format Commonly supplied as a solid (powder or crystalline)
Storage Recommended at 2-8°C for long-term stability

Potential Commercial Suppliers:

  • Clearsynth

  • LGC Standards (including Toronto Research Chemicals)

Synthesis and Chemical Properties

The synthesis of this compound involves the coupling of a ¹³C₆-labeled nicotinic acid derivative with N,O-dimethylhydroxylamine. This transformation results in the formation of a Weinreb amide, a functional group known for its utility in organic synthesis.

The Weinreb amide functionality is relatively stable and allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This reactivity is crucial for the construction of complex molecular frameworks.

Key Applications in Research and Development

The primary utility of this compound stems from its isotopic label, which renders it distinguishable from its unlabeled counterpart by mass spectrometry.

Internal Standard for Bioanalytical Methods

In pharmacokinetic and drug metabolism studies, accurate quantification of drug candidates and their metabolites is essential. This compound can be used as an internal standard for the quantification of unlabeled N-Methoxy-N-methylnicotinamide or related nicotinamide-containing analytes in complex biological matrices like plasma, urine, or tissue homogenates. The co-elution of the labeled standard with the analyte of interest during liquid chromatography-mass spectrometry (LC-MS) analysis allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Metabolic Tracer Studies

The stable isotope label allows researchers to trace the metabolic fate of the nicotinamide moiety in cellular or in vivo systems. By introducing the ¹³C₆-labeled compound, scientists can track its incorporation into downstream metabolites, providing insights into metabolic pathways and fluxes.

Precursor for Labeled Molecule Synthesis

As a stable and reactive building block, this compound can be a starting material for the synthesis of more complex ¹³C-labeled molecules. This is particularly valuable in drug discovery for producing labeled drug candidates for absorption, distribution, metabolism, and excretion (ADME) studies.

Experimental Protocols and Methodologies

While specific experimental protocols will vary based on the application, the following provides a general framework for the use of this compound.

General Workflow for Use as an Internal Standard in LC-MS

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification A Biological Matrix (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Protein Precipitation & Centrifugation B->C D Supernatant Collection & Evaporation C->D E Reconstitution D->E F LC Separation E->F G Mass Spectrometry (Detection of Analyte and IS) F->G H Data Acquisition G->H I Peak Area Ratio (Analyte / IS) H->I J Calibration Curve I->J K Concentration Determination J->K

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

General Synthetic Scheme: Weinreb Amide Chemistry

The following diagram illustrates the general principle of using a Weinreb amide, such as this compound, for the synthesis of a ketone.

A This compound C Stable Tetrahedral Intermediate A->C + B Organometallic Reagent (R-MgX or R-Li) B->C E 13C6-Labeled Ketone C->E + D Aqueous Workup (H3O+) D->E

Caption: General reaction scheme for the synthesis of a ketone from a Weinreb amide.

Conclusion

This compound is a specialized but highly useful chemical for researchers in the pharmaceutical and life sciences. Its primary applications as an internal standard for quantitative bioanalysis, a metabolic tracer, and a synthetic precursor for more complex labeled molecules are critical for advancing drug development and metabolic research. The stability and predictable reactivity of the Weinreb amide functionality make it a reliable tool in the modern chemistry laboratory. When sourcing this compound, it is imperative to obtain a detailed Certificate of Analysis from the supplier to ensure the material meets the specific requirements of the intended application.

N-Methoxy-N-methylnicotinamide-13C6 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action and application of N-Methoxy-N-methylnicotinamide-13C6 as an internal standard in quantitative bioanalysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in complex biological matrices. This approach, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known quantity of an isotopically enriched version of the analyte of interest to the sample at the earliest stage of preparation.[1][2]

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, N-Methoxy-N-methylnicotinamide. Being chemically identical, the labeled and unlabeled compounds exhibit the same behavior during sample extraction, chromatography, and ionization.[3] However, due to the incorporation of six Carbon-13 isotopes, this compound is readily distinguishable by its higher mass in a mass spectrometer.[4] This allows for precise ratiometric quantification, where the ratio of the analyte to the internal standard is measured. This ratio remains constant even if sample is lost during preparation, correcting for variations in extraction efficiency and matrix effects that can suppress or enhance the analyte signal.[5]

Mechanism of Action

The fundamental principle behind the utility of this compound as an internal standard is that it behaves identically to the endogenous analyte in all physical and chemical processes leading up to detection. Any loss or variation experienced by the analyte during sample processing will be mirrored by the internal standard.[3]

In a typical LC-MS/MS workflow:

  • A precise amount of this compound is added to the biological sample (e.g., plasma, urine, tissue homogenate) containing the unknown quantity of N-Methoxy-N-methylnicotinamide.

  • The sample is then subjected to extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

  • The extracted sample is injected into a liquid chromatography system, where N-Methoxy-N-methylnicotinamide and its 13C6-labeled internal standard co-elute.[6]

  • Upon entering the mass spectrometer's ion source, both molecules are ionized.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the independent detection of the analyte and the internal standard.

  • By comparing the peak area of the analyte to the peak area of the internal standard, the concentration of the analyte in the original sample can be accurately calculated.[7]

Quantitative Data

The following table summarizes the key mass spectrometric parameters for the quantification of N-Methoxy-N-methylnicotinamide using this compound as an internal standard. The precursor ion for the unlabeled compound is based on its molecular weight of 166.18 g/mol .[8] The precursor for the 13C6 version is deduced by adding 6 Da. The product ions for the unlabeled compound are hypothesized based on typical fragmentation of nicotinamide (B372718) derivatives, and the corresponding product ions for the labeled standard are adjusted accordingly.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
N-Methoxy-N-methylnicotinamide167.1122.194.1
This compound173.1128.1100.1

Caption: Mass Spectrometric Parameters for Analyte and Internal Standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma, add 20 µL of a 50 ng/mL solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add N-Methoxy-N- methylnicotinamide-13C6 sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Ratio of Analyte/IS) ms->data

Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.

fragmentation_pathway cluster_analyte N-Methoxy-N-methylnicotinamide cluster_is This compound parent_analyte Precursor Ion (m/z 167.1) fragment1_analyte Product Ion 1 (m/z 122.1) parent_analyte->fragment1_analyte Loss of -N(O)CH3CH3 fragment2_analyte Product Ion 2 (m/z 94.1) parent_analyte->fragment2_analyte Loss of -CON(O)CH3CH3 parent_is Precursor Ion (m/z 173.1) fragment1_is Product Ion 1 (m/z 128.1) parent_is->fragment1_is Loss of -N(O)CH3CH3 fragment2_is Product Ion 2 (m/z 100.1) parent_is->fragment2_is Loss of -CON(O)CH3CH3

Caption: Hypothesized fragmentation pathways for the analyte and its 13C6-labeled internal standard.

References

Technical Guide: Stability and Storage of N-Methoxy-N-methylnicotinamide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methoxy-N-methylnicotinamide-¹³C₆. Due to the limited availability of specific stability data for this isotopically labeled compound, this document integrates information from supplier recommendations, the known stability of related nicotinamide (B372718) derivatives, and established protocols for stability testing of pharmaceutical compounds.

Core Concepts and Stability Profile

N-Methoxy-N-methylnicotinamide, a member of the "Weinreb amide" class of compounds, is a synthetic intermediate valued for its controlled reactivity in organic synthesis. The ¹³C₆ isotopic labeling provides a valuable tool for tracer studies in metabolism and pharmacokinetics. The stability of such compounds is paramount for ensuring the accuracy and reproducibility of experimental results.

The carbon-13 isotope is a stable, non-radioactive isotope, and its incorporation into the nicotinamide ring is not expected to alter the chemical stability of the molecule. Therefore, the stability profile of N-Methoxy-N-methylnicotinamide can be inferred from its non-labeled counterpart and other nicotinamide derivatives.

Recommended Storage Conditions

Based on supplier data, the recommended storage condition for N-Methoxy-N-methylnicotinamide-¹³C₆ is presented in Table 1. Adherence to this condition is crucial for maintaining the integrity of the compound.

ParameterRecommended ConditionSource
Temperature4°CChemScene[1]
Potential Degradation Pathways

While specific degradation pathways for N-Methoxy-N-methylnicotinamide-¹³C₆ have not been extensively documented, based on the chemistry of nicotinamide and related compounds, several potential degradation routes can be anticipated under stress conditions:

  • Hydrolysis: The amide bond in N-Methoxy-N-methylnicotinamide could be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of nicotinic acid-¹³C₆ and N,O-dimethylhydroxylamine. Studies on nicotinamide riboside chloride have shown its instability in aqueous solutions, undergoing hydrolysis to yield nicotinamide and a ribose derivative[2][3][4]. This suggests that the amide functional group is a primary site of hydrolytic degradation.

  • Oxidation: The pyridine (B92270) ring of nicotinamide is involved in redox reactions in biological systems[5][6][7][8][9]. While generally stable, strong oxidizing agents could potentially lead to the formation of N-oxide derivatives or other oxidation products.

  • Photodegradation: Nicotinamide has been shown to have photoprotective effects and can influence the photolysis of other compounds, such as riboflavin[10][11][12][13]. While inherently possessing some photostability, prolonged exposure to high-intensity light, particularly UV radiation, could potentially lead to degradation.

  • Thermal Degradation: At elevated temperatures, degradation is expected. For instance, NAD⁺, a related nicotinamide-containing molecule, degrades at 85°C to nicotinamide and ADP-ribose[14][15]. For N-Methoxy-N-methylnicotinamide, thermal stress could lead to the cleavage of the amide bond or other decomposition pathways.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of N-Methoxy-N-methylnicotinamide-¹³C₆, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies should be performed on a solution of N-Methoxy-N-methylnicotinamide-¹³C₆. The following conditions are recommended based on ICH guidelines:

2.1.1. Hydrolytic Degradation:

  • Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutral Conditions: Reflux a solution of the compound in water at a defined temperature for a set period.

2.1.2. Oxidative Degradation:

  • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

2.1.3. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) for a specified duration. A dark control sample should be stored under the same conditions to exclude the effects of temperature.

2.1.4. Thermal Degradation:

  • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 70°C) for a defined period.

  • Expose a solution of the compound to the same elevated temperature.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact N-Methoxy-N-methylnicotinamide-¹³C₆ from any potential degradation products.

2.2.1. Method Development:

  • Column: A reversed-phase C18 column is a common starting point for the analysis of nicotinamide and its derivatives[16][17][18].

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection at a wavelength where N-Methoxy-N-methylnicotinamide-¹³C₆ has significant absorbance (e.g., around 260 nm, typical for the nicotinamide chromophore) is recommended.

  • Forced Degradation Samples: The developed HPLC method must be challenged with samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

2.2.2. Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for N-Methoxy-N-methylnicotinamide-¹³C₆.

Stability_Testing_Workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Stability Assessment Compound Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Thermal_Stress Thermal_Stress Compound->Thermal_Stress Stressed_Samples Stressed_Samples HPLC_Method_Dev Stability-Indicating HPLC Method Development Stressed_Samples->HPLC_Method_Dev Validated_Method Validated_Method Method_Validation Method Validation (ICH Guidelines) HPLC_Method_Dev->Method_Validation Long_Term_Stability Long-Term and Accelerated Stability Studies Validated_Method->Long_Term_Stability Data_Analysis Data Analysis and Shelf-Life Determination Long_Term_Stability->Data_Analysis

Caption: Workflow for Stability Assessment of N-Methoxy-N-methylnicotinamide-¹³C₆.

Hydrolysis_Pathway NMNA_13C6 N-Methoxy-N-methylnicotinamide-¹³C₆ Hydrolysis Hydrolysis (Acidic or Basic Conditions) NMNA_13C6->Hydrolysis Nicotinic_Acid_13C6 Nicotinic Acid-¹³C₆ Hydrolysis->Nicotinic_Acid_13C6 DMHA N,O-Dimethylhydroxylamine Hydrolysis->DMHA

Caption: Postulated Hydrolytic Degradation Pathway.

Conclusion

The stability of N-Methoxy-N-methylnicotinamide-¹³C₆ is a critical factor for its effective use in research and development. While specific quantitative stability data is limited, the recommended storage at 4°C should be strictly followed. The potential for hydrolytic, oxidative, photolytic, and thermal degradation exists, and rigorous stability testing through forced degradation studies and the development of a validated stability-indicating HPLC method are essential to fully characterize its stability profile. The protocols and information provided in this guide offer a robust framework for researchers to ensure the quality and reliability of their work with this important isotopically labeled compound.

References

N-Methoxy-N-methylnicotinamide-13C6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methoxy-N-methylnicotinamide-13C6, a stable isotope-labeled derivative of a Weinreb amide, valuable for applications in drug metabolism, pharmacokinetics (DMPK), and as an analytical standard.

Core Compound Data

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart for easy comparison.

PropertyThis compoundN-Methoxy-N-methylnicotinamide
CAS Number 95091-91-1 (for the unlabeled compound)95091-91-1[1][2]
Molecular Formula C₂¹³C₆H₁₀N₂O₂C₈H₁₀N₂O₂[1][2]
Molecular Weight 172.13 (calculated)166.18[1][2]
Synonyms N-Methoxy-N-methyl-3-pyridinecarboxamide-13C63-Pyridinecarboxamide, N-methoxy-N-methyl-[1]
Primary Application Analytical standard for HPLC, research in drug development.[3]Organic building block.[2]

Note: Isotopically labeled compounds are often referenced by the CAS number of the parent, unlabeled compound.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, the following methodologies are based on established principles for the synthesis of Weinreb amides and the analysis of related nicotinamide (B372718) derivatives.

Proposed Synthesis Protocol: Weinreb Amide Formation

The synthesis of this compound can be achieved via the Weinreb amide synthesis, a reliable method for forming ketones and aldehydes. This proposed protocol starts with commercially available nicotinic acid labeled with carbon-13.

Reaction:

Nicotinic acid-¹³C₆ + N,O-Dimethylhydroxylamine → N-Methoxy-N-methylnicotinamide-¹³C₆

Materials:

  • Nicotinic acid-¹³C₆

  • N,O-Dimethylhydroxylamine hydrochloride

  • A coupling reagent (e.g., HATU, HBTU, or by conversion to the acid chloride with thionyl chloride or oxalyl chloride)

  • An organic base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))

Procedure:

  • Activation of Carboxylic Acid:

    • Method A (Acid Chloride): Suspend Nicotinic acid-¹³C₆ in anhydrous DCM. Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases, indicating the formation of the nicotinoyl chloride-¹³C₆.

    • Method B (Peptide Coupling): Dissolve Nicotinic acid-¹³C₆ in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., diisopropylethylamine, 2.0 equivalents). Stir for 10-15 minutes to activate the carboxylic acid.

  • Amide Formation: In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in the chosen solvent and add the organic base (1.1 equivalents) to liberate the free amine. Cool this solution to 0°C.

  • Reaction: Slowly add the activated nicotinic acid derivative (from step 1) to the solution of N,O-Dimethylhydroxylamine at 0°C.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Methoxy-N-methylnicotinamide-¹³C₆.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound is intended for use as an analytical standard, particularly for HPLC-based assays. The following is a general HPLC method for the analysis of nicotinamide-related compounds.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Nucleosil 100-C18)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at approximately 260 nm.

    • MS detection for confirmation of mass and use in isotope dilution mass spectrometry.

  • Internal Standard: For quantitative analysis, an appropriate internal standard, such as the unlabeled N-Methoxy-N-methylnicotinamide, can be used.

Diagrams and Workflows

Synthesis Pathway

The following diagram illustrates the general synthetic pathway for the formation of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents Nicotinic_acid_13C6 Nicotinic acid-¹³C₆ Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride-¹³C₆) Nicotinic_acid_13C6->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU or SOCl₂) Amine N,O-Dimethylhydroxylamine Product N-Methoxy-N-methyl- nicotinamide-¹³C₆ Amine->Product Amide Formation Activated_Intermediate->Product G Workflow for Use as an Internal Standard in LC-MS Biological_Sample Biological Sample (e.g., Plasma, Urine) Containing Unlabeled Analyte Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Biological_Sample->Sample_Preparation Internal_Standard N-Methoxy-N-methyl- nicotinamide-¹³C₆ (Known Concentration) Internal_Standard->Sample_Preparation Spiking LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Generate Chromatograms (Analyte and IS) Quantification Accurate Quantification of Unlabeled Analyte Data_Processing->Quantification Calculate Peak Area Ratios G Role in Weinreb Ketone Synthesis Weinreb_Amide N-Methoxy-N-methyl- nicotinamide-¹³C₆ Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Chelated) Weinreb_Amide->Tetrahedral_Intermediate Organometallic Organometallic Reagent (e.g., Grignard, Organolithium) Organometallic->Tetrahedral_Intermediate Workup Aqueous Workup Tetrahedral_Intermediate->Workup No_Overaddition Prevents Over-addition to form Tertiary Alcohol Tetrahedral_Intermediate->No_Overaddition Ketone Ketone-¹³C₆ Workup->Ketone

References

The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the reliable and selective formation of carbon-carbon bonds to construct ketones and aldehydes is of paramount importance. A significant breakthrough in this area was the development of the N-methoxy-N-methylamides, commonly known as Weinreb amides. This technical guide provides a comprehensive overview of the background, discovery, and application of Weinreb amides, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Background and Discovery

The Weinreb ketone synthesis was unveiled in 1981 by Steven M. Weinreb and Steven Nahm.[1][2] The primary challenge they addressed was the prevalent issue of over-addition in the reaction of organometallic reagents with common acylating agents like esters and acid chlorides, which typically leads to the formation of tertiary alcohols instead of the desired ketones.[2]

The innovation of Weinreb and Nahm was the use of N,O-dimethylhydroxylamine to convert carboxylic acid derivatives into N-methoxy-N-methylamides.[3] Upon reaction with an organometallic reagent, this specific amide forms a stable, five-membered chelated tetrahedral intermediate.[4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This stability prevents the undesired second addition of the organometallic reagent, thus affording the ketone in high yield.[2] This methodology has since become a staple in organic synthesis, finding widespread use in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[2]

Data Presentation

The versatility of the Weinreb amide is demonstrated by the wide range of substrates and reagents that can be employed in its synthesis and subsequent reactions. The following tables summarize the yields of key transformations involving Weinreb amides.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

Carboxylic Acid SubstrateCoupling ReagentBaseSolventYield (%)
Benzoic AcidP[N(CH₃)(OCH₃)]₃-Toluene (B28343)>90
Pivalic AcidP[N(CH₃)(OCH₃)]₃-Toluene>90
Adamantane-1-carboxylic acidP[N(CH₃)(OCH₃)]₃-Toluene>90
N-Boc-AlanineCPI-ClDIPEACH₂Cl₂High
N-Cbz-PhenylalanineCPI-ClDIPEACH₂Cl₂High
N-Fmoc-LeucineCPI-ClDIPEACH₂Cl₂High
Various Aromatic and Aliphatic AcidsPOCl₃DIPEACH₂Cl₂~87

Table 2: Synthesis of Ketones from Weinreb Amides

Weinreb Amide SubstrateOrganometallic ReagentSolventYield (%)
N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chlorideTolueneHigh
N-methoxy-N-methylbenzamide4-Methoxyphenylmagnesium bromideTHFHigh
N-methoxy-N-methyl-4-cyanobenzamidePhenylmagnesium bromideTHFHigh
α-siloxy Weinreb amiden-ButyllithiumTHF83
N-benzyloxycarbonyl-L-proline Weinreb amideVarious Grignard ReagentsTHFGood
Aromatic Weinreb AmidesVarious Functionalized Grignard ReagentsVarious>40 examples with good yields

Table 3: Synthesis of Aldehydes from Weinreb Amides

Weinreb Amide SubstrateReducing AgentSolventYield (%)
N-methoxy-N-methylbenzamideDIBAL-HTolueneGood
Various Aromatic Weinreb AmidesDIBAL-HTolueneGood
Various Aliphatic and Aromatic Weinreb AmidesMgAB (chloromagnesium dimethylaminoborohydride)THFGood (isolated as bisulfite adducts)
N-protected α-amino Weinreb amidesLiAlH₄THFGood

Experimental Protocols

General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol is a general representation and may require optimization for specific substrates.

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene, is added an activating agent (e.g., oxalyl chloride (1.1 equiv) with a catalytic amount of DMF, or POCl₃ (1.1 equiv)). The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Amide Formation: In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is dissolved in a suitable solvent and a base (e.g., pyridine (B92270) or triethylamine, 2.2 equiv) is added at 0 °C. The in-situ generated acid chloride solution is then added dropwise to this mixture at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure Weinreb amide.

General Procedure for the Synthesis of a Ketone from a Weinreb Amide

This protocol is a general representation and may require optimization for specific substrates and organometallic reagents.

  • Reaction Setup: A solution of the Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether) is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Organometallic Reagent: The organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1-1.5 equiv) is added dropwise to the stirred solution of the Weinreb amide. The reaction is maintained at the low temperature for a period of time (typically 1-3 hours) and monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at the low temperature. The mixture is then allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired ketone.

General Procedure for the Synthesis of an Aldehyde from a Weinreb Amide

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: A solution of the Weinreb amide (1.0 equiv) in an anhydrous solvent such as THF or toluene is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • Addition of Reducing Agent: A solution of a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.0-1.5 equiv in THF) or diisobutylaluminum hydride (DIBAL-H, 1.0-1.5 equiv in hexanes or toluene), is added dropwise to the stirred solution of the Weinreb amide. The reaction is maintained at the low temperature and monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched at the low temperature by the slow addition of a quenching agent (e.g., ethyl acetate followed by a saturated aqueous solution of Rochelle's salt for LiAlH₄ reductions, or methanol (B129727) followed by water for DIBAL-H reductions). The mixture is allowed to warm to room temperature and filtered through a pad of Celite.

  • Purification: The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude aldehyde is then purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key mechanistic pathways and a representative experimental workflow involving Weinreb amides.

Figure 1. Reaction pathway for Weinreb ketone synthesis.

Experimental_Workflow start Starting Material (e.g., Carboxylic Acid) step1 Step 1: Oxidation (e.g., Swern or PDC) start->step1 intermediate1 Intermediate Aldehyde step1->intermediate1 step2 Step 2: Sonogashira Coupling (Alkyne Installation) intermediate1->step2 intermediate2 Alkynyl Ketone Precursor step2->intermediate2 step3 Step 3: Weinreb Amide Formation intermediate2->step3 weinreb_amide Weinreb Amide Intermediate step3->weinreb_amide step4 Step 4: Grignard Addition weinreb_amide->step4 intermediate3 Key Ketone Fragment step4->intermediate3 step5 Step 5: Further Transformations (e.g., Cyclization, Deprotection) intermediate3->step5 end Final Product (e.g., Natural Product) step5->end

Figure 2. A typical experimental workflow in total synthesis.

Conclusion

The discovery of the Weinreb amide has profoundly impacted the field of organic synthesis, providing a robust and reliable method for the preparation of ketones and aldehydes. Its ability to circumvent the common problem of over-addition has made it an invaluable tool for the construction of complex molecules, particularly in the realm of natural product synthesis and drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the successful application of this powerful synthetic methodology.

References

Unveiling Cellular Dynamics: An In-depth Technical Guide to Stable Isotope Labeling in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has emerged as a cornerstone of modern biological research, offering an unparalleled window into the dynamic processes that govern cellular function. By introducing non-radioactive, "heavy" isotopes of common elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D) into biological systems, researchers can trace the metabolic fate of molecules, quantify protein turnover, and elucidate complex signaling pathways with remarkable precision. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of stable isotope labeling, with a focus on empowering researchers to leverage these powerful techniques in their own investigations.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the ability to introduce atoms with a greater mass into molecules of interest without altering their chemical properties.[1] These labeled molecules are then introduced into cells or organisms, where they are incorporated into newly synthesized proteins, metabolites, and other biomolecules. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to distinguish between the "light" (naturally abundant) and "heavy" (isotope-labeled) forms of these molecules, allowing for their precise quantification and the tracking of their metabolic journey.[2]

The choice of isotope and labeling strategy depends on the specific biological question being addressed. Common stable isotopes used in biological research include:

  • Carbon-13 (¹³C): Widely used for metabolic flux analysis to trace the path of carbon through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[3][4]

  • Nitrogen-15 (¹⁵N): Primarily used for labeling amino acids and proteins to study protein synthesis, degradation, and turnover.[5]

  • Deuterium (B1214612) (²H or D): Often administered as heavy water (D₂O) to label a wide range of biomolecules, making it a powerful tool for measuring the turnover rates of proteins, lipids, and other macromolecules in vivo.[6][7]

Key Applications in Research and Drug Development

The versatility of stable isotope labeling has led to its widespread adoption across numerous research disciplines, from fundamental cell biology to clinical drug development.

Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[8][9] In SILAC, cells are grown in media where specific essential amino acids (typically lysine (B10760008) and arginine) are replaced with their heavy isotope-containing counterparts.[10] This results in the complete incorporation of the heavy amino acids into the cellular proteome. By comparing the proteomes of cells grown in "light" and "heavy" media, researchers can accurately quantify changes in protein abundance in response to various stimuli or perturbations.[5][11]

Table 1: Representative SILAC Data for Changes in Protein Expression in Cancer Cells

ProteinAccession NumberLog₂ Fold Change (Treated/Control)p-value
Annexin A2P07355-2.5< 0.05
14-3-3 protein zeta/deltaP63104-2.2< 0.05
Heat shock cognate 71 kDa proteinP11142-2.1< 0.05
Alpha-enolaseP06733-2.0< 0.05
Myosin-9P355792.1< 0.05

This table presents a selection of proteins with significant expression changes in HeLa cells treated with the anti-tumor antibody 14F7hT, as determined by SILAC-based quantitative proteomics.[5] Negative log₂ fold change indicates downregulation, while positive values indicate upregulation.

Protein Turnover Analysis

Measuring the rates of protein synthesis and degradation, collectively known as protein turnover, is crucial for understanding cellular homeostasis and disease pathogenesis. Heavy water (D₂O) labeling has emerged as a robust and minimally invasive method for determining protein turnover rates in vivo.[12][6][7][13] By administering D₂O to animals, deuterium is incorporated into non-essential amino acids and subsequently into newly synthesized proteins.[6] The rate of deuterium incorporation into specific proteins, measured by mass spectrometry, provides a direct measure of their synthesis rate and half-life.[7][13]

Table 2: Protein Turnover Rates in Mouse Liver Determined by Heavy Water Labeling

ProteinGene SymbolHalf-life (days)
Carbamoyl-phosphate synthaseCps14.5
CatalaseCat2.8
AlbuminAlb2.5
Arginase-1Arg110.8
Cytochrome P450 2E1Cyp2e11.9

This table showcases the half-lives of several proteins in the mouse liver, quantified using a heavy water labeling approach.[7][13] These values provide insights into the dynamic nature of the liver proteome.

Metabolic Flux Analysis

13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4][14] This is achieved by providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, and then measuring the distribution of the ¹³C label in downstream metabolites using mass spectrometry or NMR.[3][15] By analyzing these labeling patterns in the context of a metabolic network model, researchers can calculate the flux through various metabolic pathways.[14][16] This information is invaluable for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.[17]

Table 3: Central Carbon Metabolism Fluxes in Mammalian Cells

ReactionFlux (relative to Glucose Uptake)
Glucose uptake100
Glycolysis (Glucose -> Pyruvate)85
Pentose Phosphate Pathway (oxidative)10
Pyruvate -> Lactate (B86563)70
Pyruvate -> Acetyl-CoA (PDH)15
TCA Cycle (Citrate Synthase)20

This table provides a simplified representation of relative metabolic fluxes in a typical cancer cell line, as determined by ¹³C-MFA.[16][17] The data highlights the high rate of glycolysis and lactate production characteristic of the Warburg effect.

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the key steps for performing a SILAC experiment for quantitative proteomics.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal lysine and arginine. The other population is grown in "heavy" SILAC medium containing stable isotope-labeled lysine (e.g., ¹³C₆-¹⁵N₂-Lysine) and arginine (e.g., ¹³C₆-¹⁵N₄-Arginine).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six cell doublings in the heavy medium.[10]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations and wash them with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein mixture using dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.

Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a general workflow for conducting a ¹³C-MFA experiment.[3][15]

  • Experimental Design:

    • Define the metabolic network model to be investigated.

    • Select the appropriate ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose) based on the pathways of interest.[17]

  • Cell Culture and Labeling:

    • Culture cells in a defined medium containing the ¹³C-labeled substrate.

    • Allow the cells to reach a metabolic and isotopic steady state. The time required will vary depending on the cell type and the specific metabolic pathways being studied.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, immersing the cell culture dish in liquid nitrogen.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Analysis:

    • Analyze the metabolite extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.

  • Flux Calculation:

    • Use specialized software to fit the measured mass isotopomer distributions to the metabolic network model. This computational step calculates the intracellular metabolic fluxes that best explain the experimental data.[14]

Protocol 3: Protein Turnover Analysis using Heavy Water (D₂O) Labeling

This protocol describes the general procedure for measuring protein turnover rates using D₂O.[6][7][13]

  • Animal Labeling:

    • Administer D₂O to the animals, typically through their drinking water, to achieve a target enrichment of deuterium in the body water (usually 4-8%).

    • Maintain the animals on the D₂O-containing water for the duration of the experiment.

  • Tissue/Sample Collection:

    • Collect tissue or plasma samples at various time points during the labeling period.

  • Protein Extraction and Digestion:

    • Extract proteins from the collected samples.

    • Isolate the protein of interest (if targeting a specific protein) or analyze the total proteome.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Determine the rate of deuterium incorporation into the peptides of the protein(s) of interest over time.

    • Fit the incorporation data to a kinetic model to calculate the protein synthesis rate constant and, consequently, the protein half-life.[12][16]

Visualizing Cellular Processes

Diagrams are essential for visualizing the complex workflows and pathways investigated using stable isotope labeling.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Control Control Light Culture->Control Heavy Culture Heavy Culture Treatment Treatment Heavy Culture->Treatment Mix Lysates (1:1) Mix Lysates (1:1) Control->Mix Lysates (1:1) Treatment->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

A simplified workflow for a SILAC experiment.

C13_MFA_Workflow Start Start Cell Culture with 13C-Tracer Cell Culture with 13C-Tracer Start->Cell Culture with 13C-Tracer End End Metabolite Extraction Metabolite Extraction Cell Culture with 13C-Tracer->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Determine Mass Isotopomer Distributions Determine Mass Isotopomer Distributions MS Analysis->Determine Mass Isotopomer Distributions Flux Calculation Flux Calculation Determine Mass Isotopomer Distributions->Flux Calculation Metabolic Flux Map Metabolic Flux Map Flux Calculation->Metabolic Flux Map Metabolic Flux Map->End

General workflow for 13C-Metabolic Flux Analysis.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

A simplified representation of the EGFR signaling pathway.

Glycolysis_TCA cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP DHAP DHAP F1,6BP->DHAP GAP GAP F1,6BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Key steps in Glycolysis and the TCA Cycle.

References

Understanding Mass Shift in 13C Labeled Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of mass shift analysis in 13C labeled compounds. Isotopic labeling with stable isotopes, particularly Carbon-13 (¹³C), has become an indispensable tool in metabolic research, drug development, and various other scientific disciplines. By replacing the naturally abundant Carbon-12 (¹²C) with its heavier, stable isotope ¹³C, researchers can trace the metabolic fate of compounds, elucidate complex biochemical pathways, and quantify metabolic fluxes with high precision. This guide details the core principles of ¹³C isotopic labeling, methodologies for its application, and the interpretation of the resulting mass shift data.

Core Principles of ¹³C Isotopic Labeling and Mass Shift

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] The fundamental principle lies in substituting one or more atoms in a molecule of interest with their stable, non-radioactive isotope.[1] For carbon, the heavy isotope ¹³C is used in place of the much more abundant ¹²C.[1] This substitution results in a predictable increase in the mass of the molecule, which can be detected and quantified using mass spectrometry (MS).

The mass of an atom is determined by the number of protons and neutrons in its nucleus. Carbon-12 has six protons and six neutrons, giving it an atomic mass of exactly 12 daltons (Da) by definition.[2] In contrast, Carbon-13 has six protons and seven neutrons, resulting in a mass of approximately 13.00335 Da.[3] This mass difference is the basis for the observable mass shift in ¹³C labeled compounds.

When a ¹²C atom in a molecule is replaced by a ¹³C atom, the mass of that molecule increases by approximately 1.00335 Da. This mass shift is cumulative; for each ¹²C atom that is replaced by a ¹³C atom, the mass of the molecule will increase by this amount. This allows researchers to distinguish between unlabeled molecules and those that have incorporated one or more ¹³C atoms.

Data Presentation: Quantitative Mass Shift Data

The predictable nature of the mass shift allows for the precise determination of the number of ¹³C atoms incorporated into a molecule. The following table summarizes the expected mass shift for a given number of incorporated ¹³C atoms.

Number of ¹³C Atoms IncorporatedTotal Mass Shift (Da)
11.00335
22.00670
33.01005
44.01340
55.01675
66.02010

Note: The mass shift is calculated as n * (mass of ¹³C - mass of ¹²C), where n is the number of ¹³C atoms incorporated. The mass of ¹²C is exactly 12 Da, and the mass of ¹³C is approximately 13.00335 Da.[2][3]

Experimental Protocols

The successful application of ¹³C labeling for mass shift analysis relies on robust experimental protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: ¹³C Labeling in Adherent Mammalian Cells

This protocol describes the uniform labeling of a target protein with ¹³C by overexpressing it in adherent mammalian cells grown in a medium containing [U-¹³C₆]-glucose as the sole carbon source.

Materials:

  • Adherent mammalian cells (e.g., HEK293T, HeLa)

  • 6-well cell culture plates

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C₆]-glucose (99% purity)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold methanol (B129727) (-80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).[1]

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.[1]

  • Adaptation Phase (Optional but recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.[1]

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.[1]

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites has plateaued.[1]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity and extract metabolites.[4]

    • Incubate at -80°C for 15 minutes to precipitate proteins.[1]

  • Cell Harvesting: Scrape the cells from the plate using a cell scraper.[1]

  • Sample Processing: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.[1]

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis by mass spectrometry.

Protocol 2: GC-MS Analysis of ¹³C Labeled Metabolites

This protocol outlines the general steps for analyzing ¹³C-labeled metabolites from cell extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Extracted metabolite sample (from Protocol 1)

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Acetonitrile (B52724)

  • GC-MS system equipped with an appropriate column

Procedure:

  • Sample Drying: Evaporate the solvent from the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried sample.[5]

    • Incubate the mixture for 1 hour at 95°C to derivatize the metabolites, making them volatile for GC analysis.[5]

    • Cool the sample for 1 hour.[5]

  • Sample Clarification: Centrifuge the derivatized sample to separate any debris and transfer the supernatant to an analytical vial for GC-MS analysis.[5]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.

    • The mass spectrometer then analyzes the eluting compounds, detecting the mass-to-charge ratio of the parent ion and its fragments.

  • Data Analysis:

    • Analyze the mass spectra to identify the mass isotopologue distributions (MIDs) for each metabolite of interest. The MID describes the fractional abundance of each isotopologue (molecules of the same compound that differ in their isotopic composition).

    • Correct the raw data for the natural abundance of ¹³C and other isotopes to accurately determine the extent of ¹³C incorporation from the labeled substrate.[6]

Mandatory Visualization

Signaling Pathway: Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle

The following diagram illustrates the flow of ¹³C atoms from uniformly labeled glucose ([U-¹³C₆]-glucose) through the central carbon metabolism pathways of glycolysis and the Tricarboxylic Acid (TCA) cycle.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P F16BP Fructose-1,6-BP (M+6) F6P->F16BP GAP Glyceraldehyde-3-P (M+3) F16BP->GAP DHAP DHAP (M+3) F16BP->DHAP BPG 1,3-Bisphosphoglycerate (M+3) GAP->BPG DHAP->GAP ThreePG 3-Phosphoglycerate (M+3) BPG->ThreePG TwoPG 2-Phosphoglycerate (M+3) ThreePG->TwoPG PEP Phosphoenolpyruvate (M+3) TwoPG->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate LDH Pyruvate_mito Pyruvate (M+3) Pyruvate->Pyruvate_mito Mitochondrial Import AcetylCoA Acetyl-CoA (M+2) Pyruvate_mito->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) Malate->OAA OAA->Citrate

Caption: Tracing ¹³C from [U-¹³C₆]-glucose through glycolysis and the TCA cycle.

Experimental Workflow: ¹³C Metabolic Flux Analysis (MFA)

This diagram outlines the typical experimental workflow for a ¹³C-based Metabolic Flux Analysis (MFA) study.

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_computational Computational Phase A Experimental Design (Select ¹³C Tracer) B Cell Culture and ¹³C Labeling A->B C Metabolite Quenching and Extraction B->C D Sample Derivatization C->D E Mass Spectrometry (GC-MS or LC-MS) D->E F Data Acquisition (Mass Isotopologue Distributions) E->F G Data Correction (Natural Isotope Abundance) F->G H Metabolic Model Construction G->H I Flux Estimation and Statistical Analysis H->I J Biological Interpretation I->J

Caption: A typical workflow for a ¹³C Metabolic Flux Analysis (MFA) experiment.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nicotinamide in Human Plasma using LC-MS/MS with a Novel 13C-Labeled Weinreb Amide Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotinamide (B372718) in human plasma. The method utilizes a novel stable isotope-labeled internal standard, N-Methoxy-N-methylnicotinamide-13C6, for accurate and precise quantification. A simple protein precipitation sample preparation protocol is employed, allowing for high-throughput analysis. This method is suitable for clinical research, pharmacokinetic studies, and drug development applications where monitoring nicotinamide levels is crucial.

Introduction

Nicotinamide, a form of vitamin B3, is a critical precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a central role in cellular metabolism and energy production.[1] The quantification of nicotinamide in biological matrices is essential for understanding its role in health and disease, as well as for the development of therapeutics targeting NAD+ pathways. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like nicotinamide in complex biological samples.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3]

This application note details a method employing this compound as a novel SIL-IS. N-Methoxy-N-methylnicotinamide is a Weinreb amide derivative of nicotinic acid. Weinreb amides are known for their stability and specific reactivity, which, when labeled with stable isotopes, can make them excellent internal standards. The 13C6 labeling provides a distinct mass shift from the endogenous analyte, ensuring no isotopic interference.

Experimental

Materials and Reagents
  • Nicotinamide (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Standard Solutions

Stock solutions of nicotinamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 (v/v) methanol:water.

Sample Preparation

A simple and rapid protein precipitation method was used for plasma sample preparation.

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 min5% B
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions See Table 2
Quantitation

Quantification was performed using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotinamide123.180.125
This compound (IS)173.1114.120

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of nicotinamide in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Method Validation

The method was validated according to regulatory guidelines, and the key validation parameters are summarized below.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal

Experimental Workflow and Signaling Pathway

experimental_workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation HPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration of Nicotinamide quantification->results

Caption: A flowchart of the LC-MS/MS experimental workflow.

nicotinamide_pathway Simplified Nicotinamide Metabolism Pathway cluster_precursors Precursors cluster_core Core NAD+ Synthesis cluster_consumption NAD+ Consumption cluster_salvage Salvage Pathway tryptophan Tryptophan nad NAD+ tryptophan->nad de novo pathway nicotinic_acid Nicotinic Acid nicotinic_acid->nad nicotinamide_in Nicotinamide nmn NMN nicotinamide_in->nmn NAMPT nmn->nad NMNAT sirtuins Sirtuins nad->sirtuins parps PARPs nad->parps cd38 CD38 nad->cd38 nicotinamide_out Nicotinamide sirtuins->nicotinamide_out parps->nicotinamide_out cd38->nicotinamide_out nicotinamide_out->nmn

Caption: A diagram of the nicotinamide salvage pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of nicotinamide in human plasma. The novel internal standard, this compound, ensures the accuracy and precision of the results. This method is a valuable tool for researchers and scientists in the field of drug development and clinical research, facilitating a deeper understanding of the role of nicotinamide in various physiological and pathological processes.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of Nicotinamide in Human Plasma Using N-Methoxy-N-methylnicotinamide-¹³C₆ as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Nicotinamide (B372718) in Biological Matrices

Introduction

Nicotinamide (NAM), a form of vitamin B3, is a critical precursor for the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). These coenzymes are essential for hundreds of redox reactions vital to cellular metabolism, energy production, and DNA repair. Given its central role in cellular function, the accurate quantification of nicotinamide in biological matrices is crucial for research in aging, metabolic disorders, and neurodegenerative diseases.

This application note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nicotinamide in human plasma. The protocol employs N-Methoxy-N-methylnicotinamide-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations during sample preparation and corrects for matrix-induced ion suppression or enhancement, which can be significant in complex biological samples.[1][2][3]

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known quantity of the internal standard (N-Methoxy-N-methylnicotinamide-¹³C₆), which is chemically similar to the analyte (nicotinamide) but mass-shifted due to the ¹³C labeling, is spiked into all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[4] The samples are then prepared, typically by protein precipitation, to remove macromolecules.[5][6][7][8]

During LC-MS/MS analysis, the analyte and the SIL-IS co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). By operating the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for both the analyte and the IS are monitored, providing excellent selectivity and sensitivity.[9][10][11] The concentration of nicotinamide in a sample is calculated from the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes and Standards:

    • Nicotinamide (NAM), analytical standard grade (≥99.5%)

    • N-Methoxy-N-methylnicotinamide-¹³C₆ (IS), (≥98% purity, 99% isotopic enrichment)

  • Solvents and Chemicals:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade or Type I ultrapure

    • Formic Acid (FA), LC-MS grade (≥99%)

    • Ammonium Formate, LC-MS grade

  • Biological Matrix:

    • Drug-free human plasma (with K₂EDTA as anticoagulant) for preparation of calibrators and QCs.

2. Equipment

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • General Lab Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, autosampler vials.

3. Preparation of Solutions

  • NAM Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of nicotinamide and dissolve it in 10 mL of 50:50 (v/v) Methanol:Water in a volumetric flask.

  • IS Stock Solution (1.0 mg/mL): Accurately weigh 1 mg of N-Methoxy-N-methylnicotinamide-¹³C₆ and dissolve it in 1.0 mL of Methanol.

  • NAM Working Solutions: Prepare serial dilutions of the NAM stock solution with 50:50 Methanol:Water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Prepare a working solution of the internal standard by diluting the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

4. Preparation of Calibration Standards and Quality Controls

  • Prepare CAL standards by spiking appropriate amounts of the NAM working solutions into blank human plasma to achieve a concentration range of 5.0 to 1,000 ng/mL (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (750 ng/mL).

5. Sample Preparation Protocol

  • Label microcentrifuge tubes for blanks, CAL standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma (blank, CAL, QC, or sample) into the appropriately labeled tubes.

  • Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube. The addition of acetonitrile also serves to precipitate plasma proteins.[5][6]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.[8][12]

6. Data Presentation: Instrument Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Optimized Mass Spectrometer Parameters

Parameter Analyte: Nicotinamide Internal Standard: N-Methoxy-N-methylnicotinamide-¹³C₆
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 123.1 173.2 (Predicted)
Product Ion (Q3) m/z 80.1 112.1 (Predicted)
Dwell Time (ms) 100 100
Collision Energy (eV) Optimized (Typically 15-25 V) Optimized (Typically 15-25 V)
Declustering Potential (V) Optimized (Typically 40-60 V) Optimized (Typically 40-60 V)

Note: The MRM transition for Nicotinamide is well-established.[5][6][12] The transition for the internal standard is predicted based on its chemical structure and may require empirical optimization.

Table 2: Liquid Chromatography Parameters

Parameter Value
LC Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

Note: The gradient may require optimization based on the specific LC system and column used.[5][6]

7. Data Analysis and Quantification

  • Integrate the peak areas for both the nicotinamide and internal standard MRM transitions.

  • Calculate the peak area ratio (Nicotinamide Area / Internal Standard Area) for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CAL standards.

  • Perform a linear regression analysis (typically with 1/x² weighting) to obtain the calibration equation (y = mx + c) and correlation coefficient (r² > 0.99).

  • Calculate the concentration of nicotinamide in QC and unknown samples using the regression equation derived from the calibration curve.

8. Method Validation Summary

The method should be validated according to regulatory guidelines. Key validation parameters and typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision (Intra- & Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- & Inter-day) %Bias within ±15% of nominal (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no adverse impact on quantification
Stability (Freeze-thaw, bench-top, etc.) Analyte stable under tested conditions

LLOQ: Lower Limit of Quantification. %RSD: Percent Relative Standard Deviation.

Visualizations

Workflow Supernatant Supernatant LCMS LCMS Supernatant->LCMS

IsotopeDilution cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_detect Detection Analyte Analyte (NAM) Unknown Amount Prep Sample Prep (e.g., Extraction Loss) Analyte->Prep IS SIL-IS (NAM-¹³C₆) Known Amount Added IS->Prep Inject LC Injection (Volume Variation) Prep->Inject Ionize MS Ionization (Matrix Effects) Inject->Ionize Analyte_Signal Analyte Signal (Area_A) Ionize->Analyte_Signal IS_Signal IS Signal (Area_IS) Ionize->IS_Signal Result Ratio (Area_A / Area_IS) Compensates for Variations Accurate Quantification Analyte_Signal->Result IS_Signal->Result

References

Application Note & Protocol: Quantitative Analysis of Nicotinamide Metabolites using N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) and its metabolites are crucial components of cellular metabolism, playing a vital role in redox reactions and as substrates for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The quantitative analysis of these metabolites is essential for understanding various physiological and pathological processes, including aging, metabolic disorders, and neurodegenerative diseases.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of these analytes in complex biological matrices.[5][6]

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative LC-MS/MS analysis, as they can compensate for variations in sample preparation, chromatography, and ionization.[7][8] Carbon-13 (¹³C) labeled standards are particularly advantageous as they co-elute with the analyte of interest without the chromatographic shifts sometimes observed with deuterium-labeled standards, leading to more accurate and precise quantification.[9]

This document provides a detailed protocol for the quantitative analysis of key nicotinamide metabolites in biological samples using N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard. While direct literature on this specific labeled compound for this application is emerging, the principles and protocols outlined here are based on established methodologies for stable isotope dilution analysis of nicotinamide and its derivatives.[10][11]

Analyte & Internal Standard

CompoundChemical FormulaMolar Mass ( g/mol )
Nicotinamide (NAM)C₆H₆N₂O122.13
Nicotinic Acid (NA)C₆H₅NO₂123.11
N¹-Methylnicotinamide (MeNAM)C₇H₉N₂O⁺137.16
N-Methoxy-N-methylnicotinamide-¹³C₆ (IS)¹³C₆H₁₀N₂O₂172.18 (approx.)

Experimental Protocols

Sample Preparation (Plasma)

This protocol describes a protein precipitation method for the extraction of nicotinamide metabolites from plasma samples.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of N-Methoxy-N-methylnicotinamide-¹³C₆ working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of nicotinamide metabolites. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotinamide (NAM)123.180.125
Nicotinic Acid (NA)124.180.122
N¹-Methylnicotinamide (MeNAM)137.194.120
N-Methoxy-N-methylnicotinamide-¹³C₆ (IS) 173.2 (approx.) To be determinedTo be optimized

Note: The exact m/z for the internal standard and its optimal product ion and collision energy need to be determined experimentally.

Data Presentation

Calibration Curve Data

Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

AnalyteConcentration Range (ng/mL)
Nicotinamide (NAM)1 - 1000> 0.995
Nicotinic Acid (NA)1 - 1000> 0.995
N¹-Methylnicotinamide (MeNAM)0.5 - 500> 0.995
Quality Control (QC) Sample Data

QC samples at low, medium, and high concentrations should be analyzed in replicate to assess the accuracy and precision of the method.

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
NAM Low54.896.05.2
Mid5051.2102.43.8
High500495.599.12.5
NA Low55.1102.06.1
Mid5049.398.64.2
High500508.1101.63.1
MeNAM Low2.52.6104.07.5
Mid2524.196.45.5
High250255.3102.14.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) spike Spike with IS (N-Methoxy-N-methylnicotinamide-¹³C₆) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant report Generate Report quant->report signaling_pathway cluster_pathway Simplified Nicotinamide Metabolism NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MeNAM N¹-Methylnicotinamide (MeNAM) NAM->MeNAM NNMT NAD NAD+ NMN->NAD NMNAT NAD->NAM Sirtuins, PARPs NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAAD->NAD NAD Synthetase

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of N-Methoxy-N-methylnicotinamide-13C6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-Methoxy-N-methylnicotinamide-¹³C₆ in human plasma. N-Methoxy-N-methylnicotinamide-¹³C₆ is a stable isotope-labeled derivative of nicotinamide (B372718), a form of vitamin B3. Stable isotope-labeled internal standards are crucial for correcting matrix effects and improving the accuracy and precision of bioanalytical methods.[1] This method is applicable for pharmacokinetic studies, and for monitoring the metabolism of nicotinamide-related compounds. The protocol outlined below details the sample preparation, chromatographic separation, and mass spectrometric detection conditions, as well as the validation parameters established according to FDA guidelines.[2][3]

Introduction

Nicotinamide and its derivatives are precursors for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling pathways.[1][4][5][6] The accurate quantification of nicotinamide-related compounds in biological matrices is essential for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as N-Methoxy-N-methylnicotinamide-¹³C₆, are the gold standard for quantitative bioanalysis using mass spectrometry, as they exhibit similar chemical and physical properties to the analyte, but are distinguishable by their mass.[1] This allows for precise correction of variations that can occur during sample preparation and analysis.

This application note provides a detailed protocol for a validated HPLC-MS/MS method to quantify N-Methoxy-N-methylnicotinamide-¹³C₆ in human plasma, making it a valuable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • N-Methoxy-N-methylnicotinamide-¹³C₆ (Analyte)

  • N-Methoxy-N-methylnicotinamide (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation of N-Methoxy-N-methylnicotinamide-¹³C₆ and the internal standard.

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the analyte and internal standard.

ParameterN-Methoxy-N-methylnicotinamide-¹³C₆N-Methoxy-N-methylnicotinamide (IS)
Precursor Ion (m/z) 173.1167.1
Product Ion (m/z) 112.1106.1
Dwell Time (ms) 100100
Collision Energy (eV) 2020
Ion Source Temperature 550 °C550 °C
IonSpray Voltage 5500 V5500 V

Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Methoxy-N-methylnicotinamide-¹³C₆ and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 acetonitrile:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The following parameters were assessed:

Validation ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal
Stability (Freeze-thaw, Bench-top, Long-term) Stable

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) vortex Vortex plasma->vortex is Internal Standard (150 µL in ACN) is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: A schematic of the experimental workflow from sample preparation to data analysis.

NAD+ Biosynthesis Pathway

N-Methoxy-N-methylnicotinamide is a synthetic derivative of nicotinamide. Nicotinamide is a key precursor in the salvage pathway for NAD+ biosynthesis, which is essential for cellular energy metabolism and various signaling processes.

NAD_pathway cluster_salvage Salvage Pathway cluster_preiss Preiss-Handler Pathway cluster_denovo De Novo Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAD NAD+ NMN->NAD PARPs PARPs NAD->PARPs Consumed by Sirtuins Sirtuins NAD->Sirtuins Consumed by NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAAD->NAD Trp Tryptophan QPRT Quinolinic Acid Trp->QPRT Multiple Steps QPRT->NAMN

Caption: An overview of the major NAD+ biosynthesis pathways in mammals.

Conclusion

The HPLC-MS/MS method described in this application note is a sensitive, specific, and reliable method for the quantification of N-Methoxy-N-methylnicotinamide-¹³C₆ in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. This validated method can be a valuable tool for researchers studying the pharmacokinetics and metabolism of nicotinamide and related therapeutic compounds.

References

Application Note: Quantitative Analysis of Nicotinamide in Human Plasma using N-Methoxy-N-methylnicotinamide-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nicotinamide (B372718) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Methoxy-N-methylnicotinamide-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Nicotinamide, a form of vitamin B3, is a crucial precursor for the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1] These coenzymes are essential for numerous metabolic redox reactions and cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3][4] Given its central role in cellular function, the accurate quantification of nicotinamide in biological matrices is of significant interest to researchers in various fields, including pharmacology, nutrition, and disease biomarker discovery.

Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, allows for effective compensation for variations during sample processing and analysis.[5] N-Methoxy-N-methylnicotinamide-¹³C₆ serves as an ideal internal standard for the quantification of nicotinamide. As a Weinreb amide, it offers good stability, and the ¹³C₆ labeling ensures that it is chromatographically similar to the unlabeled analyte while being distinguishable by mass spectrometry, with a low probability of isotopic crosstalk.[5][7][8][9][10]

Experimental

Materials and Reagents
  • Nicotinamide (analytical standard)

  • N-Methoxy-N-methylnicotinamide-¹³C₆ (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Sample Preparation Protocol
  • Thaw Samples : Thaw plasma samples and standards on ice.

  • Prepare Spiking Solutions :

    • Prepare a stock solution of nicotinamide in methanol.

    • Prepare a stock solution of N-Methoxy-N-methylnicotinamide-¹³C₆ in methanol.

    • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the nicotinamide stock solution.

    • Prepare a working internal standard solution of N-Methoxy-N-methylnicotinamide-¹³C₆.

  • Protein Precipitation :

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard (N-Methoxy-N-methylnicotinamide-¹³C₆).

    • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation :

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer :

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection :

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient As described in the table below
Column Temp. 40°C
Injection Vol. 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.095
2.595
2.65
3.55

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow As per instrument manufacturer's recommendations

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotinamide123.180.1
N-Methoxy-N-methylnicotinamide-¹³C₆ (IS)173.2114.1

Note: The product ion for the internal standard is predicted based on the stable ¹³C₆-labeled pyridine (B92270) ring fragment.

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of nicotinamide in human plasma. The use of N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard ensures reliable quantification.

Data Presentation

Table 1: Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal, compensated by IS
Lower Limit of Quantification (LLOQ) 1 ng/mL

Note: The above data is representative and should be confirmed during in-lab validation.

Signaling Pathway and Experimental Workflow

Nicotinamide Metabolism

Nicotinamide is a key component of the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammals.[1] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylylated to form NAD+. NAD+ is a critical coenzyme in cellular redox reactions and is also consumed by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).

Nicotinamide_Metabolism cluster_pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide NMN NMN (Nicotinamide Mononucleotide) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Consumption NAD+ Consuming Enzymes (e.g., Sirtuins, PARPs) NAD->Consumption Consumption->Nicotinamide Nicotinamide (by-product)

Caption: NAD+ Salvage Pathway.

Experimental Workflow

The experimental workflow for the quantification of nicotinamide in plasma is a streamlined process designed for efficiency and accuracy. It begins with the addition of the internal standard to the plasma sample, followed by protein precipitation to remove interfering macromolecules. After centrifugation, the clean supernatant is directly analyzed by LC-MS/MS.

Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Start Plasma Sample (50 µL) Spike Add Internal Standard (N-Methoxy-N-methylnicotinamide-¹³C₆) in Acetonitrile (150 µL) Start->Spike Precipitate Protein Precipitation (Vortex 1 min) Spike->Precipitate Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Sample Preparation Workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of nicotinamide in human plasma. The use of the stable isotope-labeled internal standard, N-Methoxy-N-methylnicotinamide-¹³C₆, is critical for achieving the accuracy and precision required for clinical research and drug development applications. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory.

References

Application of N-Methoxy-N-methylnicotinamide-¹³C₆ in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3] N-Methoxy-N-methylnicotinamide-¹³C₆, with its six carbon-13 atoms, provides a significant mass shift from the unlabeled analyte, preventing spectral overlap while maintaining nearly identical physicochemical properties.[4][5] This ensures co-elution with the analyte and accurate correction for matrix effects, extraction recovery, and instrument response variations.[6][7][8]

Core Principles and Advantages

Stable isotope-labeled compounds, such as those labeled with ¹³C, are considered the most appropriate internal standards for quantitative bioanalysis.[2] The key advantage of using a ¹³C-labeled internal standard like N-Methoxy-N-methylnicotinamide-¹³C₆ over deuterium (B1214612) (²H) labeled standards is the greater isotopic stability and the minimal potential for chromatographic shifts.[6][7][8] This co-elution is critical for accurately compensating for matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis.[6][9]

Key advantages include:

  • High Accuracy and Precision: Minimizes analytical variability.

  • Reduced Matrix Effects: Co-elution with the analyte ensures that both are equally affected by matrix components.[6][9]

  • Improved Recovery Consistency: Tracks the analyte through the entire sample preparation process.

  • Regulatory Compliance: Meets the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation.[1][10]

Experimental Protocols

The following protocols outline the key experiments for the validation and application of a bioanalytical method using N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed for each biological matrix (e.g., plasma, urine) and species.[10][11] The validation should adhere to the guidelines of regulatory agencies such as the FDA and EMA.[1][10]

Table 1: Key Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 individual sources of blank matrix.[11]To ensure the method can differentiate the analyte and IS from endogenous components.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤20% CV.[10][11]The lowest concentration that can be reliably quantified.
Calibration Curve A minimum of 6 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is desirable.To establish the relationship between analyte concentration and instrument response.
Accuracy and Precision Within-run and between-run accuracy within ±15% (±20% at LLOQ) of the nominal concentration. Precision (CV) ≤15% (≤20% at LLOQ).[10][11]To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix sources should be ≤15%.[1]To assess the impact of matrix components on the ionization of the analyte and IS.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and processing conditions.To ensure the analyte is stable throughout the sample lifecycle.
In-Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol provides a general framework for a single-dose oral pharmacokinetic study in rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Test compound (unlabeled N-Methoxy-N-methylnicotinamide)

  • N-Methoxy-N-methylnicotinamide-¹³C₆ (for internal standard)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (or other appropriate strain)

  • Blood collection tubes (e.g., K₂EDTA)

  • Centrifuge

Procedure:

  • Dose Administration: Administer a single oral dose of the test compound to each rat.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein).

  • Plasma Preparation: Immediately place blood samples into K₂EDTA tubes and centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

Materials:

  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • N-Methoxy-N-methylnicotinamide-¹³C₆ internal standard working solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile (B52724) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of acetonitrile containing the N-Methoxy-N-methylnicotinamide-¹³C₆ internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation and analyte.

Table 2: Example LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of analyte and any potential metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. Example: Analyte (unlabeled): [M+H]⁺ > fragment ion; IS (¹³C₆): [M+H+6]⁺ > corresponding fragment ion.
Collision Energy Optimized for each transition

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC₀₋ₜ Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC₀₋ᵢₙf Area under the plasma concentration-time curve from time 0 extrapolated to infinity
t₁/₂ Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Visualizations

Bioanalytical_Workflow cluster_sample_collection In-Vivo Study cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein_Precipitation Plasma_Separation->Protein_Precipitation Add IS Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer LC_Separation LC_Separation Supernatant_Transfer->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition PK_Analysis PK_Analysis Data_Acquisition->PK_Analysis Report Report PK_Analysis->Report

Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Method_Validation_Logic Start Method Development Validation Full Bioanalytical Method Validation Start->Validation Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Calibration Calibration Curve Validation->Calibration Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability Validated Method Validated Selectivity->Validated LLOQ->Validated Calibration->Validated Accuracy_Precision->Validated Matrix_Effect->Validated Stability->Validated

Caption: Logical flow of bioanalytical method validation.

References

Application of N-Methoxy-N-methylnicotinamide-13C6 in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Metabolic profiling, a key component of systems biology, aims to identify and quantify the complete set of small molecule metabolites in a biological sample. This provides a functional readout of the physiological state of a cell or organism. Nicotinamide (B372718) (a form of vitamin B3) and its derivatives are central to cellular metabolism, primarily as precursors for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+).[1][2] Accurate quantification of these metabolites is crucial for understanding cellular bioenergetics, signaling pathways, and the progression of various diseases.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for metabolic profiling due to its high sensitivity and selectivity.[4][5] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of quantification.[6][7] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these effects.[6][7] N-Methoxy-N-methylnicotinamide-13C6 is a novel, synthetic SIL-IS designed for the accurate quantification of nicotinamide and related metabolites in complex biological matrices. Its structure, incorporating a stable Weinreb amide and six 13C atoms, ensures co-elution with target analytes while providing a distinct mass-to-charge ratio (m/z) for unambiguous detection.

This document provides detailed application notes and a protocol for the use of this compound in the metabolic profiling of the nicotinamide pathway.

Principle of the Method

This method utilizes this compound as an internal standard for the quantification of nicotinamide and its key metabolites in biological samples by LC-MS/MS. The SIL-IS is spiked into the sample at a known concentration prior to sample preparation.[8] During sample processing and analysis, the SIL-IS behaves similarly to the endogenous analytes, experiencing similar extraction losses and ionization effects.[7] By measuring the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as the ratio remains constant despite variations in sample preparation and instrument response. The 13C6 labeling provides a +6 Da mass shift from its unlabeled counterpart, allowing for clear differentiation in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for utilizing this compound in metabolic profiling is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Homogenize Homogenization/ Lysis Spike->Homogenize Precipitate Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Report Report Results Quantify->Report NAD_Pathway cluster_precursors Precursors cluster_core_pathway Core NAD+ Pathway cluster_enzymes Key Enzymes Trp Tryptophan NaMN Nicotinic Acid Mononucleotide (NaMN) Trp->NaMN Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NamPT Na Nicotinic Acid (NA) Na->NaMN NR Nicotinamide Riboside (NR) NR->NMN NAD NAD+ NMN->NAD NMNAT NaMN->NAD NADS NADP NADP+ NAD->NADP NamPT NamPT NMNAT NMNAT NADS NADS

References

Application Notes and Protocols for the Preparation of Stock Solutions of N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of N-Methoxy-N-methylnicotinamide-13C6, a stable isotope-labeled compound often utilized as an internal standard in quantitative analytical studies. Adherence to these guidelines is crucial for ensuring the accuracy, precision, and reliability of experimental results.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential before beginning any experimental work. The following table summarizes key data for this compound and its unlabeled counterpart.

PropertyValue (this compound)Value (N-Methoxy-N-methylnicotinamide)Source(s)
Molecular Formula C₂¹³C₆H₁₀N₂O₂C₈H₁₀N₂O₂[1][2]
Molecular Weight 172.13 g/mol 166.18 g/mol [1][2]
CAS Number Not explicitly available95091-91-1[2][3]
Appearance Solid (assumed, typical for such compounds)--
Purity ≥97% (typical for reference standards)≥97%[2][3]
Suggested Solvents DMSO, Methanol, AcetonitrileDMSO, Water, Ethanol (for N-Methylnicotinamide)[4][5]
Storage (Solid) 2-8°C (recommended based on analogue)4°C[3]
Storage (Solution) -20°C to -80°C (aliquoted)-20°C (1 month), -80°C (1 year) for N-Methylnicotinamide[5]

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder and organic solvents.

  • Spills: In case of a spill, absorb the material with an inert absorbent, collect it in a suitable, sealed container, and dispose of it as chemical waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Inhalation: Move the person to fresh air.[6]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a primary stock solution of this compound at a concentration of 1 mg/mL. This stock solution can then be used to prepare more dilute working solutions.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., HPLC-grade Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Acetonitrile)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the solid compound. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1.0 mg. For larger volumes, adjust the mass accordingly (e.g., 5.0 mg for a 5 mL flask). The process of weighing a small mass can be prone to error, so preparing a larger volume is often more accurate.[9]

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate Class A volumetric flask.

    • Add a portion of the selected solvent (e.g., ~50-70% of the final volume).

    • Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the solid. Gentle sonication can be used to aid dissolution if necessary.

  • Dilution to Volume:

    • Once the solid is completely dissolved, add more solvent to bring the solution level up to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Transfer the stock solution into smaller, clearly labeled amber glass vials to protect it from light and to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start: Obtain Compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate 1 weigh Accurately Weigh Solid equilibrate->weigh 2 transfer Transfer to Volumetric Flask weigh->transfer 3 add_solvent Add Solvent (~70% of Volume) transfer->add_solvent 4 dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve 5 dilute Dilute to Final Volume with Solvent dissolve->dilute 6 homogenize Cap and Invert to Homogenize dilute->homogenize 7 aliquot Aliquot into Amber Vials homogenize->aliquot 8 store Store at -20°C or -80°C aliquot->store 9 end End: Stock Solution Ready store->end 10

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for N-Methoxy-N-methylnicotinamide-13C6 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxy-N-methylnicotinamide-13C6 is a stable isotope-labeled (SIL) analog of N-methoxy-N-methylnicotinamide. Due to its structural similarity and mass difference from the unlabeled analyte, its primary application is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] SIL internal standards are considered the gold standard in quantitative bioanalysis because they co-elute with the analyte and experience similar effects of sample preparation, extraction efficiency, and matrix-induced ionization suppression or enhancement, thereby ensuring high accuracy and precision.[2][3]

The "optimal concentration" of an internal standard is not determined by biological activity, but rather by the analytical requirements of the quantitative assay. It should be high enough to provide a stable and reproducible signal, but not so high as to cause detector saturation or introduce significant isotopic interference to the analyte signal.[3] This document provides a detailed protocol for determining the optimal concentration of this compound and its use in a typical quantitative LC-MS/MS workflow for a target analyte such as nicotinamide (B372718) or its derivatives.

Core Principles for Determining Optimal Internal Standard Concentration

The ideal concentration for an internal standard is typically determined during method development and validation. The key is to add a fixed, known amount to all samples (calibrators, quality controls, and unknowns) to normalize the analyte's response.[4][5] The optimal concentration should:

  • Be Consistent: The same amount of IS must be added to every sample.[3][5]

  • Produce a Robust Signal: The peak intensity should be well above the background noise to ensure precise measurement.

  • Fall within the Linear Range of the Detector: The signal should not saturate the mass spectrometer's detector.

  • Match the Analyte's Expected Concentration: A common practice is to set the IS concentration near the middle of the calibration curve's range for the analyte.[3] For instance, if the expected analyte concentration in samples is between 10 and 1000 ng/mL, an IS concentration of 100-500 ng/mL might be appropriate.

  • Minimize Interference: The purity of the SIL internal standard is critical, as any unlabeled impurity can artificially inflate the measured concentration of the analyte.

Experimental Protocol: Quantification of Nicotinamide in Human Plasma

This protocol describes the use of this compound as an internal standard for the quantification of a related analyte, nicotinamide (NAM), in human plasma. The principles can be adapted for other analytes and matrices.

1. Materials and Reagents

  • Analyte: Nicotinamide (NAM)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system (e.g., triple quadrupole)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of NAM and dissolve in 10 mL of 50:50 MeOH:Water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of MeOH.

  • Analyte Working Solutions (for Calibration Curve): Prepare serial dilutions of the NAM stock solution with 50:50 MeOH:Water to create a series of working solutions for spiking into the blank plasma. Concentrations may range from 100 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (ISWS): Dilute the IS stock solution with ACN to a concentration of 200 ng/mL. This concentration is a starting point and should be optimized. This solution will be used for protein precipitation.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate NAM working solution to create calibration standards with final concentrations ranging from, for example, 5 to 500 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) in the same manner as the calibration standards, using separate stock dilutions.

4. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the ISWS (200 ng/mL in ACN) to each tube. The ISWS serves to both precipitate plasma proteins and deliver the internal standard in a single step.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for both NAM and this compound must be determined by infusing the pure compounds into the mass spectrometer.

6. Data Analysis and Concentration Calculation

  • Integrate the peak areas for both the analyte (NAM) and the internal standard (this compound).

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Perform a linear regression analysis (typically with 1/x² weighting) to obtain the equation of the line (y = mx + c), where y is the PAR and x is the concentration.

  • Calculate the concentration of the analyte in unknown samples by using their measured PAR and the regression equation from the calibration curve.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocol.

ParameterAnalyte (Nicotinamide)Internal Standard (this compound)
Stock Solution Conc. 1 mg/mL1 mg/mL
Calibration Range 5 - 500 ng/mLN/A
QC Concentrations 15, 150, 400 ng/mLN/A
Working Solution Conc. 100 - 10,000 ng/mL200 ng/mL (in ACN)
Final Conc. in Sample VariableFixed (e.g., 150 ng/mL after dilution)
MRM Transition (Example) m/z 123.1 -> 80.0[6]To be determined empirically

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for developing a quantitative method using a stable isotope-labeled internal standard.

G cluster_prep Phase 1: Preparation & Optimization cluster_dev Phase 2: IS Concentration & Method Validation cluster_analysis Phase 3: Sample Analysis A Prepare Analyte & IS Stock Solutions B Optimize MS Parameters (Determine MRM Transitions) A->B C Develop LC Method (Chromatographic Separation) B->C D Select Initial IS Concentration (e.g., mid-point of expected analyte range) C->D E Prepare Calibration Curve & QC Samples D->E F Assess IS Response (Signal Stability, No Saturation) E->F F->D Adjust Conc. G Validate Assay Performance (Linearity, Accuracy, Precision) F->G Response OK? H Finalize IS Concentration G->H I Prepare Unknown Samples with Finalized IS Conc. H->I J LC-MS/MS Analysis I->J K Calculate Analyte Conc. using Peak Area Ratio J->K

Caption: Workflow for optimizing internal standard concentration.

References

Application Note: Quantification of a Nicotinamide-Related Drug Metabolite using N-Methoxy-N-methylnicotinamide-¹³C₆ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a representative nicotinamide-related drug metabolite, [Hypothetical Analyte: N-methyl-3-(pyridin-3-yl)propanamide], in human plasma. The method utilizes N-Methoxy-N-methylnicotinamide-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a detailed workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.

Introduction

Nicotinamide (B372718) and its derivatives are fundamental components of cellular metabolism, primarily as precursors to the coenzymes NAD⁺ and NADP⁺.[1][2] The nicotinamide salvage pathway is a key metabolic route for NAD⁺ biosynthesis.[2][3] Many pharmaceutical compounds are designed to interact with enzymes in these pathways or are metabolized into structures containing the nicotinamide moiety. Accurate quantification of these drug metabolites is crucial for understanding their pharmacokinetic profiles and metabolic fate.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. They co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more reliable data. N-Methoxy-N-methylnicotinamide-¹³C₆ is a suitable SIL-IS for the quantification of nicotinamide-related drug metabolites due to its structural similarity and mass difference provided by the ¹³C₆ labeling. This application note details a validated LC-MS/MS method for the quantification of a hypothetical nicotinamide-related drug metabolite, demonstrating the utility of N-Methoxy-N-methylnicotinamide-¹³C₆.

Signaling Pathway

The following diagram illustrates the central role of nicotinamide in cellular metabolism, providing context for the analysis of nicotinamide-related drug metabolites.

Nicotinamide_Metabolism cluster_consumption NAD⁺ Consumption cluster_excretion Excretion Pathway Tryptophan Tryptophan NAD_de_novo NAD⁺ Tryptophan->NAD_de_novo NAD_consumed NAD⁺ NAD_de_novo->NAD_consumed Nicotinamide Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD_salvage NAD⁺ NMN->NAD_salvage NMNAT NAD_salvage->NAD_consumed NAD_consumed->Nicotinamide Sirtuins, PARPs, CD38 ADP_Ribose ADP-ribose NAD_consumed->ADP_Ribose Sirtuins, PARPs, CD38 Sirtuins Sirtuins PARPs PARPs Nam_excrete Nicotinamide (Nam) MetNAM N¹-Methylnicotinamide Nam_excrete->MetNAM NNMT Pyridones 2-PY & 4-PY Metabolites MetNAM->Pyridones AOX1

Figure 1: Simplified Nicotinamide Metabolic Pathways.

Experimental Protocols

Materials and Reagents
  • Analyte: N-methyl-3-(pyridin-3-yl)propanamide (Hypothetical Analyte)

  • Internal Standard: N-Methoxy-N-methylnicotinamide-¹³C₆

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (K₂EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Methoxy-N-methylnicotinamide-¹³C₆ and dissolve in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation

Sample_Preparation_Workflow start Start: Plasma Sample (50 µL) add_is Add 25 µL of Internal Standard Working Solution (100 ng/mL) start->add_is add_analyte Add 25 µL of Analyte Working Solution (or blank solvent for blank samples) add_is->add_analyte vortex1 Vortex Mix (10 seconds) add_analyte->vortex1 add_acn Add 200 µL of Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Mix (1 minute) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer 150 µL of Supernatant to a new vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS system transfer->inject

References

Troubleshooting & Optimization

minimizing ion suppression with N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methoxy-N-methylnicotinamide-13C6 as an internal standard for the quantification of N-methylnicotinamide by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled (SIL) internal standard for N-methylnicotinamide. In quantitative bioanalysis by LC-MS/MS, SIL internal standards are considered the gold standard.[1] They are chemically identical to the analyte of interest (in this case, N-methylnicotinamide) but have a higher mass due to the incorporation of heavy isotopes (13C). This allows them to be distinguished from the analyte by the mass spectrometer. The primary purpose of using a SIL internal standard is to compensate for variations in sample preparation and matrix effects, particularly ion suppression, leading to more accurate and precise quantification.[2]

Q2: What is ion suppression and how does it affect my analysis of N-methylnicotinamide?

A2: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3][4] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor reproducibility, and reduced sensitivity.[5] When analyzing complex biological matrices such as plasma, urine, or tissue homogenates for N-methylnicotinamide, endogenous compounds like salts, phospholipids (B1166683), and other metabolites can cause significant ion suppression.[6]

Q3: How can I determine if ion suppression is occurring in my experiment?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of N-methylnicotinamide is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dip in the constant signal of N-methylnicotinamide indicates a region of ion suppression at that specific retention time.

Q4: Can the choice of ionization technique affect ion suppression for N-methylnicotinamide analysis?

A4: Yes. Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because it is more sensitive to changes in the droplet surface properties caused by matrix components.[7] For the analysis of polar compounds like N-methylnicotinamide, ESI is commonly used. If significant ion suppression is encountered with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce this effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for N-methylnicotinamide Severe ion suppression.1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column, or adjust the mobile phase to separate N-methylnicotinamide from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
High variability in results (poor precision) Inconsistent ion suppression across samples.1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used consistently across all samples, calibrators, and quality controls. 2. Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.
Poor recovery of N-methylnicotinamide Inefficient extraction during sample preparation.1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for protein precipitation or LLE. 2. Optimize SPE Protocol: Evaluate different sorbents, wash solutions, and elution solvents for the SPE cartridge.
Peak tailing or splitting Poor chromatography or column degradation.1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. 3. Replace the Analytical Column: The column may have reached the end of its lifespan.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of expected recovery and matrix effects for N-methylnicotinamide with different sample preparation techniques.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (Ion Suppression) Notes
Protein Precipitation (PPT) >88%HighSimple and fast, but less effective at removing phospholipids and other interfering components.[7]
Liquid-Liquid Extraction (LLE) Variable (depends on solvent)ModerateMore effective at removing salts and some polar interferences than PPT.
Solid-Phase Extraction (SPE) High (>90%)LowOffers the most thorough cleanup by selectively isolating the analyte, thereby significantly reducing matrix effects.[8]

Experimental Protocols

Detailed Protocol for Quantification of N-Methylnicotinamide in Human Plasma

This protocol is a representative example for the analysis of N-methylnicotinamide using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of working internal standard solution (this compound in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • N-methylnicotinamide: m/z 137 -> 94

    • This compound: m/z 143 -> 100

Mandatory Visualizations

Metabolic Pathway of N-Methylnicotinamide

Nicotinamide (B372718) Nicotinamide N_Methylnicotinamide N-Methylnicotinamide (MNA) Nicotinamide->N_Methylnicotinamide Methylation NNMT NNMT NNMT->Nicotinamide SAM SAM SAM->NNMT SAH SAH SAM->SAH Methyl Donor

Caption: Metabolic conversion of Nicotinamide to N-Methylnicotinamide.

Experimental Workflow for N-Methylnicotinamide Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add IS (this compound) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UHPLC-HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for N-methylnicotinamide analysis in plasma.

Troubleshooting Logic for Low Analyte Signal

Start Low Signal for N-methylnicotinamide Check_IS Check Internal Standard Signal Start->Check_IS Low_IS IS Signal Also Low? Check_IS->Low_IS Optimize_MS Optimize MS Parameters Low_IS->Optimize_MS Yes Check_Suppression Perform Post-Column Infusion Low_IS->Check_Suppression No Optimize_MS->Check_IS Suppression_Present Ion Suppression Confirmed? Check_Suppression->Suppression_Present Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Suppression_Present->Improve_Cleanup Yes Check_Recovery Evaluate Extraction Recovery Suppression_Present->Check_Recovery No Modify_Chroma Modify Chromatography Improve_Cleanup->Modify_Chroma Dilute Dilute Sample Improve_Cleanup->Dilute

References

Technical Support Center: Optimizing Chromatographic Separation of N-Methoxy-N-methylnicotinamide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N-Methoxy-N-methylnicotinamide-¹³C₆.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of N-Methoxy-N-methylnicotinamide-¹³C₆.

Peak Shape Problems

Poor peak shape can compromise the accuracy and precision of your analytical results. Common issues include peak tailing, fronting, and broadening.

1. Question: Why are my peaks tailing?

Answer: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For basic compounds like nicotinamide (B372718) derivatives, interactions with acidic silanol (B1196071) groups on the silica-based stationary phase are a frequent cause.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]

  • Contaminated Guard or Analytical Column: Buildup of contaminants can create active sites that lead to tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.

Troubleshooting Steps:

  • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.[1][4]

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For a basic compound, a higher pH mobile phase can sometimes improve peak shape.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.

  • Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[2][5]

  • Clean or Replace Guard/Analytical Column: If you suspect contamination, follow the manufacturer's instructions for column cleaning. If cleaning is ineffective, the column may need to be replaced.[3]

2. Question: What causes peak fronting?

Answer: Peak fronting, the inverse of tailing, is less common but can still occur. Potential causes include:

  • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[4]

  • Column Degradation: A void or channel in the column packing can lead to peak distortion.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2] If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.[4]

  • Reduce Injection Volume: As with tailing, reducing the amount of sample injected can often resolve fronting issues.

  • Check Column Performance: If you suspect column degradation, perform a column efficiency test and compare the results to the manufacturer's specifications.

3. Question: Why are my peaks broad?

Answer: Broad peaks can indicate a loss of chromatographic efficiency and can make it difficult to resolve closely eluting compounds.

  • High Dead Volume: Excessive tubing length or poorly made connections can increase the dead volume in the system, leading to peak broadening.[4]

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. Each column has an optimal flow rate for achieving the sharpest peaks.[4][5]

  • Column Contamination or Degradation: A contaminated or old column will often exhibit reduced efficiency and broader peaks.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a large volume of a strong solvent can cause peak broadening.[4]

Troubleshooting Steps:

  • Minimize System Dead Volume: Use the shortest possible tubing with the smallest appropriate internal diameter. Ensure all fittings are properly connected.[4]

  • Optimize Flow Rate: Perform a study to determine the optimal flow rate for your column and separation.

  • Clean or Replace the Column: A thorough column wash or replacement may be necessary if the column is the source of the problem.

  • Adjust Sample Solvent: As mentioned previously, try to dissolve the sample in the mobile phase or a weaker solvent.

Retention Time and Resolution Issues

Inconsistent retention times and poor resolution can hinder the reliability of your method.

1. Question: Why is my retention time shifting?

Answer: Drifting or sudden changes in retention time can be caused by a number of factors:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, or evaporation of a volatile solvent, can alter the elution strength and cause retention time shifts.[6][7]

  • Temperature Fluctuations: Column temperature can affect retention times. In reversed-phase chromatography, higher temperatures generally lead to shorter retention times.[5]

  • Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can lead to inconsistent retention.[7]

  • Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times.[6]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Prepare mobile phase accurately and frequently. Keep solvent bottles capped to minimize evaporation.[6]

  • Use a Column Thermostat: A column oven will maintain a stable temperature and improve retention time reproducibility.[5][7]

  • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, perform pump maintenance as recommended by the manufacturer.

2. Question: How can I improve the resolution between my analyte and other peaks?

Answer: Resolution is a measure of the separation between two peaks. Poor resolution can be addressed by:

  • Optimizing Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and resolution.

  • Changing the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation.

  • Adjusting the pH: For ionizable compounds, changing the mobile phase pH can affect their retention and improve resolution.

  • Using a Different Stationary Phase: If optimizing the mobile phase is not sufficient, a column with a different chemistry (e.g., a phenyl-hexyl or embedded polar group phase) may provide the necessary selectivity.

  • Decreasing the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[5]

  • Using a Longer Column or Smaller Particle Size: Both of these options can increase the number of theoretical plates and improve resolution, but will also lead to higher backpressure.[5]

Frequently Asked Questions (FAQs)

1. Q: What type of column is best suited for separating N-Methoxy-N-methylnicotinamide-¹³C₆?

A: For a relatively polar compound like N-Methoxy-N-methylnicotinamide, a reversed-phase C18 column is a good starting point.[8] These are versatile columns that provide good retention for a wide range of molecules. If retention is insufficient, a column with an embedded polar group or a phenyl-hexyl phase could be considered to provide alternative selectivity. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[8][9]

2. Q: What mobile phase should I start with?

A: A common starting point for reversed-phase chromatography is a gradient of acetonitrile or methanol and water. Given the polar nature of the analyte, you may need to start with a lower percentage of organic solvent. Buffering the aqueous portion of the mobile phase (e.g., with phosphate (B84403) or acetate) can help to ensure consistent peak shapes and retention times, especially if there are ionizable impurities.

3. Q: Does the ¹³C₆ labeling affect the chromatographic separation?

A: Generally, isotopic labeling has a minimal effect on chromatographic retention time. The ¹³C₆ label will slightly increase the molecular weight of the compound, which could theoretically lead to very small changes in retention, but these are typically not significant enough to require major alterations to a method developed for the unlabeled analog.

4. Q: How should I prepare my sample for injection?

A: Dissolve your sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself.[2] Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column or system.[6]

5. Q: What detection wavelength should I use?

A: Nicotinamide and its derivatives typically have a UV absorbance maximum around 260 nm. It is recommended to run a UV scan of your compound to determine the optimal wavelength for detection.

Data Presentation

The following tables are templates for organizing your experimental data to aid in method optimization.

Table 1: Mobile Phase Composition and Retention Time

Run #% Acetonitrile% Water (with 0.1% Formic Acid)Retention Time (min)Peak Shape (Tailing/Symmetry Factor)
12080
23070
34060
45050

Table 2: Column Comparison

Column TypeDimensionsParticle Size (µm)Retention Time (min)Resolution (Analyte vs. Impurity X)
C184.6 x 150 mm3.5
Phenyl-Hexyl4.6 x 150 mm3.5
Embedded Polar Group4.6 x 150 mm3.5

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

Protocol 2: Column Cleaning and Regeneration

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (B92381) (for highly non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the initial mobile phase before reconnecting to the detector.

Note: Always consult the column manufacturer's guidelines for specific cleaning recommendations.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Shifting RT) check_system Check HPLC System start->check_system check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_column Inspect Column start->check_column check_sample Review Sample Preparation start->check_sample system_leaks Leaks? Pressure Fluctuations? check_system->system_leaks mp_prep Freshly Prepared? Correct Composition? check_mobile_phase->mp_prep col_age Old or Contaminated? check_column->col_age sample_solvent Solvent Mismatch? Particulates? check_sample->sample_solvent system_leaks->check_mobile_phase No fix_leaks Fix Leaks / Service Pump system_leaks->fix_leaks Yes mp_prep->check_column No remake_mp Prepare Fresh Mobile Phase mp_prep->remake_mp Yes col_age->check_sample No clean_col Clean or Replace Column col_age->clean_col Yes adjust_sample Adjust Solvent / Filter Sample sample_solvent->adjust_sample Yes resolve Problem Resolved fix_leaks->resolve remake_mp->resolve clean_col->resolve adjust_sample->resolve

Caption: A general workflow for troubleshooting common HPLC issues.

PeakShapeProblems peak_problems Common Peak Shape Problems tailing Peak Tailing peak_problems->tailing fronting Peak Fronting peak_problems->fronting broadening Peak Broadening peak_problems->broadening cause_tail1 Secondary Interactions (e.g., Silanol Interactions) tailing->cause_tail1 cause_tail2 Column Overload tailing->cause_tail2 cause_tail3 Column Contamination tailing->cause_tail3 cause_front1 Sample Solvent Stronger than Mobile Phase fronting->cause_front1 cause_front2 Column Overload fronting->cause_front2 cause_broad1 High Dead Volume broadening->cause_broad1 cause_broad2 Suboptimal Flow Rate broadening->cause_broad2 cause_broad3 Column Degradation broadening->cause_broad3

Caption: Causes of common peak shape problems in HPLC.

HPLCSchematic solvent Solvent Reservoir(s) degasser Degasser solvent->degasser pump Pump degasser->pump injector Injector pump->injector column Column injector->column detector Detector column->detector waste Waste detector->waste data_system Data System detector->data_system

Caption: A simplified schematic of a typical HPLC system.

References

Technical Support Center: Correcting for Matrix Effects Using N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Methoxy-N-methylnicotinamide-13C6 to correct for matrix effects in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound is a stable isotope-labeled (SIL) internal standard.[1] Its primary use is in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to correct for variations in analytical results caused by matrix effects.[2] It is the ideal internal standard for the quantification of its unlabeled counterpart, N-Methoxy-N-methylnicotinamide.

Q2: What are matrix effects and how do they impact quantitative analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, interfering components present in the sample matrix.[3] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy and precision of quantitative results.[3]

Q3: How does using this compound help in correcting for matrix effects?

A3: As a stable isotope-labeled internal standard, this compound is chemically and physically almost identical to the analyte (N-Methoxy-N-methylnicotinamide). Consequently, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the analyte.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects can be normalized, leading to accurate quantification.

Q4: Can I use this compound to correct for matrix effects when analyzing other nicotinamide (B372718) metabolites?

A4: It is not recommended. The most effective internal standards are the stable isotope-labeled versions of the analyte of interest because they have the most similar chromatographic and mass spectrometric behavior.[4] Using a different compound as an internal standard, even a related metabolite, may not adequately compensate for matrix effects as their elution times and ionization efficiencies can differ.

Q5: At what concentration should I spike this compound into my samples?

A5: The concentration of the internal standard should be consistent across all samples (including calibration standards and quality controls) and should produce a stable and reproducible signal. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound for matrix effect correction.

Problem 1: High variability in the analyte/internal standard peak area ratio across replicate injections of the same sample.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure that the this compound internal standard is added to all samples, standards, and quality controls at the exact same concentration and at the earliest possible stage of the sample preparation process. Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard.

  • Possible Cause: Poor chromatographic peak shape or resolution.

    • Solution: Optimize the liquid chromatography method to ensure symmetric and well-defined peaks for both the analyte and the internal standard. Co-elution of the analyte and internal standard is ideal for effective matrix effect correction.

  • Possible Cause: Instrument instability.

    • Solution: Check the stability of the mass spectrometer by injecting a standard solution multiple times to ensure consistent signal intensity. Clean the ion source if necessary.

Problem 2: The signal intensity of this compound is unexpectedly low or absent.

  • Possible Cause: Errors in internal standard solution preparation or addition.

    • Solution: Verify the concentration and preparation of the this compound stock and working solutions. Double-check the pipetting and addition steps during sample preparation.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Check the storage conditions and expiration date of the this compound standard. Prepare fresh solutions if degradation is suspected.

  • Possible Cause: Incorrect mass spectrometer settings.

    • Solution: Confirm that the mass spectrometer is set to monitor the correct precursor and product ions for this compound. Optimize the collision energy and other MS parameters for maximum signal intensity.

Problem 3: Significant matrix effects are still observed despite using an internal standard.

  • Possible Cause: Extreme levels of matrix suppression or enhancement.

    • Solution: Improve the sample preparation procedure to remove more of the interfering matrix components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5]

  • Possible Cause: Differential matrix effects.

    • Solution: In rare cases, the analyte and internal standard may be affected differently by the matrix. This can sometimes be addressed by modifying the chromatographic conditions to change the elution profile of the interfering compounds. Diluting the sample extract can also help to reduce the overall matrix load.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound for matrix effect correction.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of N-Methoxy-N-methylnicotinamide from plasma or serum samples.

  • Aliquoting: Aliquot 100 µL of the biological sample (plasma, serum), calibration standard, or quality control into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 1 µg/mL in methanol) to each tube.

  • Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources as described in Protocol 1. After the evaporation step, reconstitute the extracts with a solution containing the analyte and internal standard at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix from the same six sources before starting the extraction procedure (Protocol 1).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • An IS-Normalized MF value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Quantitative Data Summary

The following table provides representative data on the recovery and matrix effects for the analysis of nicotinamide in human plasma, which can be considered analogous to what might be expected for N-Methoxy-N-methylnicotinamide analysis.

Analyte ConcentrationRecovery (%)Matrix Factor (MF)IS-Normalized Matrix Factor
Low QC (e.g., 50 ng/mL)95.2 ± 4.10.88 ± 0.050.99 ± 0.03
Mid QC (e.g., 500 ng/mL)98.7 ± 3.50.91 ± 0.041.01 ± 0.02
High QC (e.g., 4000 ng/mL)101.3 ± 2.80.93 ± 0.061.00 ± 0.04

Note: This data is illustrative and based on typical values for nicotinamide analysis. Actual results for N-Methoxy-N-methylnicotinamide may vary and should be determined experimentally.

Visualizations

MatrixEffectCorrection cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Add IS Add N-Methoxy-N- methylnicotinamide-13C6 Sample->Add IS Extraction Extraction Add IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification vs. Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for correcting matrix effects using a stable isotope-labeled internal standard.

MatrixEffectConcept cluster_0 Without Matrix Effects cluster_1 With Matrix Effects (Ion Suppression) A1 Analyte B1 Ionization A1->B1 C1 Analyte Ions (Expected Signal) B1->C1 A2 Analyte + Matrix Components B2 Ionization A2->B2 C2 Analyte Ions (Suppressed Signal) B2->C2 Competition D2 Matrix Ions B2->D2

Caption: Conceptual diagram illustrating ion suppression due to matrix effects.

References

Technical Support Center: Managing Isotopic Interference from N-Methoxy-N-methylnicotinamide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using N-Methoxy-N-methylnicotinamide-¹³C₆?

A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in the unlabeled N-Methoxy-N-methylnicotinamide that overlap with the signal of the ¹³C₆-labeled internal standard. The molecular formula for N-Methoxy-N-methylnicotinamide is C₈H₁₀N₂O₂. Due to the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O/¹⁸O, a population of unlabeled molecules will have mass peaks at M+1, M+2, and so on. This can artificially inflate the signal of the labeled internal standard, which has a mass shift of +6 compared to the monoisotopic unlabeled compound.

Q2: Why is it critical to correct for this isotopic interference?

A2: Failing to correct for isotopic interference can lead to a significant underestimation of the analyte concentration. The artificially increased signal of the internal standard will result in a lower calculated analyte/internal standard ratio, leading to inaccurate quantification. This is particularly problematic at low analyte concentrations where the relative contribution of the interference is higher.

Q3: What are the primary causes of isotopic interference with N-Methoxy-N-methylnicotinamide-¹³C₆?

A3: There are two main causes:

  • Natural Isotopic Abundance: The natural presence of heavy isotopes in the unlabeled analyte creates an isotopic distribution that can overlap with the signal of the labeled internal standard.

  • Isotopic Purity of the Internal Standard: The ¹³C₆-labeled internal standard is never 100% pure and may contain a small percentage of molecules with fewer than six ¹³C atoms (e.g., ¹³C₅). These impurities will contribute to signals at lower masses, potentially interfering with the analyte signal. Commercially available standards often have an isotopic purity of around 99%.

Q4: How can I determine the extent of isotopic interference in my assay?

A4: A simple experiment can be performed. Prepare two samples:

  • Sample A: A high concentration of unlabeled N-Methoxy-N-methylnicotinamide in a blank matrix (without the ¹³C₆-labeled internal standard).

  • Sample B: The working concentration of the N-Methoxy-N-methylnicotinamide-¹³C₆ internal standard in a blank matrix (without the unlabeled analyte).

Analyze both samples using your LC-MS/MS method. In Sample A, any signal observed at the mass transition of the internal standard is due to the natural isotopic abundance of the analyte. In Sample B, any signal at the mass transition of the unlabeled analyte is due to isotopic impurities in the internal standard.

Troubleshooting Guides

Problem: My calibration curve is non-linear, especially at the lower and upper ends.

  • Possible Cause: Uncorrected isotopic interference is more pronounced at the extremes of the calibration range. At low analyte concentrations, the contribution from the internal standard's isotopic impurities to the analyte signal is more significant. At high analyte concentrations, the contribution of the analyte's natural isotopic abundance to the internal standard signal becomes more substantial.

  • Solution:

    • Confirm Interference: Perform the experiment described in FAQ Q4 to confirm the presence and extent of the isotopic overlap.

    • Apply Correction: Use a mathematical correction to account for the interference. This typically involves a matrix-based calculation that subtracts the contribution of the interfering isotopes from the measured signals.

    • Optimize Chromatography: Ensure that the unlabeled analyte and the labeled internal standard are chromatographically co-elute perfectly. Even small shifts in retention time can lead to differential matrix effects and inaccurate correction.

Problem: I'm observing a significant peak for the unlabeled analyte in my blank samples that only contain the internal standard.

  • Possible Cause: This is a clear indication of isotopic impurity in your N-Methoxy-N-methylnicotinamide-¹³C₆ internal standard. The standard contains a certain percentage of molecules that are not fully labeled with six ¹³C atoms.

  • Solution:

    • Check the Certificate of Analysis (CoA): Refer to the CoA provided by the supplier to determine the specified isotopic purity of your internal standard. This information is crucial for accurate correction calculations.

    • Implement a Correction Algorithm: Use software or a manual calculation to subtract the contribution of the internal standard's impurities to the analyte signal in all samples, including calibrators and QCs.

    • Consider a Higher Purity Standard: If the level of impurity is too high and causing significant issues, consider purchasing a new batch of the internal standard with a higher certified isotopic purity.

Quantitative Data Summary

The following table summarizes the theoretical natural isotopic abundance for the elements present in N-Methoxy-N-methylnicotinamide (C₈H₁₀N₂O₂). This data is fundamental for calculating the expected isotopic distribution and for performing accurate corrections.

ElementIsotopeNatural Abundance (%)Mass (Da)
Carbon¹²C98.9312.000000
¹³C1.0713.003355
Hydrogen¹H99.98851.007825
²H0.01152.014102
Nitrogen¹⁴N99.63214.003074
¹⁵N0.36815.000109
Oxygen¹⁶O99.75715.994915
¹⁷O0.03816.999132
¹⁸O0.20517.999160

Note: The exact natural abundances can vary slightly depending on the source of the material.

Experimental Protocols

Protocol 1: Determining Isotopic Contribution

  • Prepare Stock Solutions:

    • Unlabeled N-Methoxy-N-methylnicotinamide: 1 mg/mL in methanol.

    • N-Methoxy-N-methylnicotinamide-¹³C₆: 1 mg/mL in methanol.

  • Prepare Test Solutions:

    • Analyte Contribution to IS: Spike the unlabeled stock solution into a blank biological matrix to achieve a concentration at the upper limit of quantification (ULOQ).

    • IS Contribution to Analyte: Spike the ¹³C₆-labeled stock solution into a blank biological matrix to achieve the final working concentration used in the assay.

  • LC-MS/MS Analysis:

    • Inject and analyze both test solutions using the established LC-MS/MS method.

    • Monitor the MRM transitions for both the unlabeled analyte and the ¹³C₆-labeled internal standard.

  • Data Analysis:

    • For the "Analyte Contribution to IS" sample, calculate the percentage of the internal standard signal that arises from the unlabeled analyte.

    • For the "IS Contribution to Analyte" sample, calculate the percentage of the analyte signal that arises from the internal standard.

Protocol 2: General Isotopic Interference Correction

This protocol outlines a general matrix-based approach to correct for isotopic interference.

  • Acquire Data: Analyze an unlabeled standard, the labeled internal standard, and your samples.

  • Determine Correction Factors:

    • From the analysis of the unlabeled standard, determine the ratio of the M+6 peak area to the M+0 peak area. This is the contribution of the unlabeled analyte to the internal standard signal.

    • From the analysis of the labeled standard, determine the ratio of the M-6 peak area to the M peak area. This is the contribution of the internal standard to the unlabeled analyte signal.

  • Apply Correction: Use the following equations to calculate the corrected peak areas:

    Corrected Analyte Area = Observed Analyte Area - (Observed IS Area * IS-to-Analyte Contribution Factor) Corrected IS Area = Observed IS Area - (Observed Analyte Area * Analyte-to-IS Contribution Factor)

  • Quantify: Use the corrected peak areas to calculate the final analyte concentrations.

Visualizations

Isotopic_Interference_Troubleshooting cluster_symptoms Observed Issues cluster_diagnosis Diagnosis cluster_solutions Solutions Nonlinearity Non-linear Calibration Curve AnalyteInterference Analyte interfering with IS (Natural Abundance) Nonlinearity->AnalyteInterference ISInterference IS interfering with Analyte (Isotopic Impurity) Nonlinearity->ISInterference BlankSignal Signal in Blank + IS BlankSignal->ISInterference Correction Apply Mathematical Correction AnalyteInterference->Correction Chromatography Optimize Chromatography (Co-elution) AnalyteInterference->Chromatography ISInterference->Correction CheckCoA Check Certificate of Analysis ISInterference->CheckCoA NewStandard Consider Higher Purity Standard CheckCoA->NewStandard

Caption: A troubleshooting workflow for isotopic interference.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with N-Methoxy-N-methylnicotinamide-¹³C₆ Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Chromatographic Separation (HPLC/UPLC) Extract->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Correction Isotopic Interference Correction Integration->Correction Quantification Quantification (Calibration Curve) Correction->Quantification

Caption: An experimental workflow for LC-MS/MS analysis.

Technical Support Center: Optimizing N-Methoxy-N-methylnicotinamide-13C6 Analysis in UPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatography of N-Methoxy-N-methylnicotinamide-13C6. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve optimal peak shape and resolution in your UPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak fronting for this compound?

A1: The most common cause of peak fronting is a mismatch between the sample solvent and the mobile phase, where the sample solvent is stronger (has a higher elution strength) than the initial mobile phase conditions.[1][2][3][4] This is particularly prevalent in UPLC systems due to their lower tubing volume, which reduces the dilution of the sample solvent before it reaches the column.[1] Other potential causes include column overloading (injecting too high a concentration or volume) and column degradation.[5][6][7]

Q2: My peak for this compound is tailing. What should I investigate first?

A2: Peak tailing for a polar, amide-containing compound like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[8][9] You should first review your mobile phase pH and buffer concentration.[10][11] For basic compounds, a low pH (around 2-3) can suppress silanol interactions, while for acidic compounds, the pH should be kept below the pKa.[11] Insufficient buffer strength can also lead to tailing.[11]

Q3: What type of UPLC column is recommended for this compound?

A3: For polar compounds like this compound, standard C18 columns may not provide adequate retention, leading to poor peak shape.[12][13] Consider using a column designed for polar analytes, such as:

  • Polar-endcapped or polar-embedded C18 columns: These columns are modified to be compatible with highly aqueous mobile phases and offer better retention and peak shape for polar compounds.[11]

  • Hydrophilic Interaction Chromatography (HILIC) columns: HILIC is an excellent technique for retaining and separating very polar compounds. It uses a high organic mobile phase, which can also enhance MS sensitivity.[12][14]

Q4: Can mobile phase additives improve the peak shape?

A4: Yes, mobile phase additives are crucial for controlling peak shape. For a compound containing a basic pyridine (B92270) ring and an amide group, common and effective additives include:

  • Formic acid or acetic acid (0.1%): These are commonly used to control the pH of the mobile phase and can improve the peak shape of basic compounds by minimizing interactions with silanols.[15]

  • Ammonium (B1175870) formate (B1220265) or ammonium acetate: These buffered additives can improve peak shape and are volatile, making them highly compatible with mass spectrometry (MS) detection.[16][17][18] Increasing the ionic strength of the mobile phase with these buffers can help mitigate peak tailing.[10][17]

Troubleshooting Guides

Issue 1: Peak Fronting

If you are observing fronting peaks for this compound, follow this troubleshooting workflow.

start Peak Fronting Observed q1 Is sample solvent stronger than mobile phase? start->q1 sol1 Dilute sample in mobile phase or a weaker solvent. Reduce injection volume. q1->sol1 Yes q2 Is the column overloaded? q1->q2 No end Symmetrical Peak sol1->end sol2 Reduce sample concentration or injection volume. q2->sol2 Yes q3 Is the column old or showing decreased performance? q2->q3 No sol2->end sol3 Replace with a new column. Consider a polar-specific phase. q3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for peak fronting.
Issue 2: Peak Tailing

For issues with peak tailing, use the following diagnostic guide.

start Peak Tailing Observed q1 Is mobile phase pH appropriate for the analyte? start->q1 sol1 Adjust pH. For basic compounds, lower pH to ~2-3. q1->sol1 No q2 Is buffer concentration sufficient (e.g., 10-50 mM)? q1->q2 Yes end Symmetrical Peak sol1->end sol2 Increase buffer concentration. q2->sol2 No q3 Are you using a standard C18 column? q2->q3 Yes sol2->end sol3 Switch to a polar-endcapped, CSH, or HILIC column. q3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for peak tailing.

Data Summary Tables

Table 1: Recommended Starting Conditions for Mobile Phase Optimization
ParameterRecommendationRationale
Mobile Phase A Water + 0.1% Formic Acid or 10mM Ammonium FormateAcidic modifier protonates silanols, reducing tailing. Ammonium formate provides buffering and is MS-friendly.[11][16]
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% Formic AcidAcetonitrile is a common choice for reversed-phase and HILIC. Methanol can alter selectivity.[14][19]
pH Range 2.5 - 4.0Ensures the pyridine nitrogen is protonated, which can improve peak shape, while minimizing silanol interactions.[20]
Buffer Strength 10 - 25 mMSufficient to control pH and minimize secondary interactions without causing issues with MS detection.[11]
Table 2: Troubleshooting Summary for Poor Peak Shape
SymptomPotential CauseRecommended Action
Peak Fronting Sample solvent stronger than mobile phasePrepare sample in initial mobile phase composition or a weaker solvent.[3][21]
Column OverloadReduce injection volume or sample concentration.[5][6]
Column Collapse/VoidReplace the column.[7][22]
Peak Tailing Secondary silanol interactionsLower mobile phase pH (e.g., to pH 3) and/or use a modern, high-purity, end-capped column.[8][10]
Insufficient mobile phase bufferIncrease buffer concentration (e.g., to 20mM).[11]
Metal surface interactionsConsider columns with novel surface technologies (e.g., MaxPeak Premier) or add a chelating agent to the mobile phase.[12][23][24]
Broad Peaks Inadequate solvent strengthIncrease the percentage of organic solvent in the mobile phase.[25]
Extra-column dead volumeCheck and optimize tubing and connections between system components.[8][26]

Experimental Protocols

Protocol 1: Method Development for Improved Peak Shape

This protocol outlines a systematic approach to developing a robust UPLC method for this compound.

  • Column Selection:

    • Begin with a column suitable for polar compounds, such as an ACQUITY UPLC BEH C18 or a CORTECS T3 column.[27] If retention is insufficient, switch to a HILIC column (e.g., ACQUITY UPLC BEH Amide).[12][16]

  • Sample Solvent Evaluation:

    • Prepare the this compound standard in several diluents:

      • Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

      • 50:50 Water:Acetonitrile.

      • 100% Acetonitrile.

    • Inject a small volume (e.g., 1 µL) of each.

    • Expected Outcome: The sample prepared in the initial mobile phase should give the best peak shape. A strong solvent like 100% acetonitrile is likely to cause fronting.[1][3]

  • Mobile Phase pH Screening:

    • Prepare mobile phases using 10 mM buffer at different pH levels.

      • pH 3.0 (Ammonium Formate).

      • pH 4.5 (Ammonium Acetate).

    • Run an isocratic hold or a shallow gradient for each condition.

    • Analysis: Observe the peak shape (tailing factor) and retention time. A lower pH is generally expected to reduce tailing for this compound.[10][20]

  • Gradient Optimization:

    • Once a suitable column and mobile phase are selected, optimize the gradient profile.

    • Start with a shallow gradient (e.g., 5% to 40% B over 5 minutes) to determine the elution point.

    • Adjust the gradient slope to ensure a narrow, symmetrical peak. Steeper gradients can sometimes reduce tailing.[9]

Protocol 2: Diagnosing and Resolving Column Overload
  • Prepare a Dilution Series:

    • Create a series of standards for this compound, for example: 10 µg/mL, 5 µg/mL, 1 µg/mL, and 0.5 µg/mL. The solvent should be the initial mobile phase.

  • Inject and Analyze:

    • Inject a constant volume (e.g., 2 µL) of each concentration.

    • Observe the peak shape for each injection.

  • Interpretation:

    • If the peak shape improves (becomes more symmetrical) as the concentration decreases, the issue is column overload.[28] The peak may also shift to a slightly later retention time at lower concentrations.[28]

    • Solution: Operate at or below the concentration where the peak shape is acceptable. If higher sensitivity is needed, consider a column with a larger internal diameter or particle size, which will have a higher loading capacity.[6]

References

Technical Support Center: N-Methoxy-N-methylnicotinamide-¹³C₆ Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxy-N-methylnicotinamide-¹³C₆. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when using this isotopically labeled internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is N-Methoxy-N-methylnicotinamide-¹³C₆ and why is it used as an internal standard?

N-Methoxy-N-methylnicotinamide-¹³C₆ is a stable isotope-labeled (SIL) derivative of nicotinamide, a form of vitamin B3. It belongs to a class of compounds known as Weinreb amides. SIL internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] They are chemically identical to the analyte of interest, but have a different mass due to the isotopic labeling. This allows for accurate quantification by correcting for variability in sample preparation, matrix effects, and instrument response.[1][2][3]

Q2: What are the potential stability issues with N-Methoxy-N-methylnicotinamide-¹³C₆ in biological matrices?

While Weinreb amides are known for their relative stability in organic synthesis, in a complex biological matrix, N-Methoxy-N-methylnicotinamide-¹³C₆ can be susceptible to degradation. Potential issues include:

  • Enzymatic Hydrolysis: Biological matrices such as plasma, whole blood, and tissue homogenates contain various enzymes, like proteases and esterases, that can potentially hydrolyze the amide bond.

  • Chemical Instability: Extreme pH conditions or the presence of reactive species in the matrix can lead to the chemical degradation of the molecule.

  • Adsorption: The compound may adsorb to the surface of storage containers or labware, leading to an apparent decrease in concentration.

Q3: What are the likely degradation products of N-Methoxy-N-methylnicotinamide-¹³C₆?

Based on its chemical structure, the primary degradation product is likely to be ¹³C₆-nicotinic acid, formed through the hydrolysis of the N-methoxy-N-methylamide group. Other potential, but less likely, degradation pathways could involve modifications to the pyridine (B92270) ring, although this is less common under typical bioanalytical conditions.

Troubleshooting Guides

Issue 1: Decreasing Internal Standard (IS) Response Over Time in Processed Samples (Bench-Top Stability)

Symptom: You observe a gradual or significant decrease in the peak area of N-Methoxy-N-methylnicotinamide-¹³C₆ in your quality control (QC) and study samples after they have been processed and are sitting in the autosampler.

Potential Causes:

  • Enzymatic degradation: Residual enzymatic activity in the processed sample extract.

  • Chemical instability: The pH of the final extract may promote hydrolysis.

  • Adsorption: The IS may be adsorbing to the autosampler vials or well plates.

  • Evaporation: If the seals on your vials or plates are not secure, solvent evaporation can concentrate the sample, but if the IS degrades upon concentration, a net loss may be observed.

Troubleshooting Steps:

  • Verify pH of Final Extract: Check the pH of your reconstituted sample solution. If it is highly acidic or basic, adjust it to a more neutral pH (6-8) if your analytical method allows.

  • Investigate Temperature Effects: Assess bench-top stability at different temperatures (e.g., 4°C vs. room temperature) to see if cooling the autosampler slows down the degradation.

  • Use Protein Precipitation with an Organic Solvent: Ensure your protein precipitation step is efficient. The addition of a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) should precipitate most proteins and denature enzymes.

  • Test Different Vial/Plate Materials: To check for adsorption, test different types of autosampler vials or plates (e.g., polypropylene (B1209903) vs. glass, silanized vs. non-silanized).

  • Perform a Post-Extraction Spike Experiment: Spike a known amount of the IS into a blank matrix extract that has been processed. Monitor its stability over time. If it is stable, the issue is likely occurring during the extraction process.

Issue 2: Inconsistent IS Response in Stored Matrix Samples (Freeze-Thaw and Long-Term Stability)

Symptom: You observe high variability or a consistent decrease in the IS response in QC samples that have undergone multiple freeze-thaw cycles or have been stored for an extended period at -20°C or -80°C.

Potential Causes:

  • Enzymatic Degradation: Some enzymes can remain active even at low temperatures and during freeze-thaw cycles.

  • Chemical Degradation: The pH of the biological matrix can change upon freezing, potentially accelerating degradation.

  • Precipitation: The IS may be precipitating out of solution upon freezing and not fully re-dissolving upon thawing.

Troubleshooting Steps:

  • Conduct a Thorough Freeze-Thaw Stability Assessment:

    • Prepare replicate QC samples at low and high concentrations.

    • Analyze one set immediately (baseline).

    • Freeze the remaining sets at your intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw them unassisted at room temperature. Once completely thawed, refreeze them for another 12 hours. Repeat for the desired number of cycles (e.g., 3-5 cycles).

    • Analyze the samples after each cycle and compare the results to the baseline.

  • Evaluate Long-Term Stability:

    • Prepare a set of QC samples and store them at the intended temperature.

    • Analyze them at various time points (e.g., 1, 3, 6, 12 months) and compare the results to the initial analysis.

  • Add Stabilizers: If enzymatic degradation is suspected, consider adding an enzyme inhibitor to the matrix before storage. The choice of inhibitor will depend on the suspected class of enzymes.

  • Ensure Complete Thawing and Vortexing: Before aliquoting for extraction, ensure the samples are completely thawed and thoroughly vortexed to redissolve any potential precipitates.

Quantitative Data Summary

The following tables provide a summary of expected stability for N-Methoxy-N-methylnicotinamide-¹³C₆ in various biological matrices. Please note that this data is illustrative and should be confirmed with in-house stability experiments.

Table 1: Bench-Top Stability of N-Methoxy-N-methylnicotinamide-¹³C₆ in Processed Human Plasma Extract (Illustrative Data)

Time (hours)Concentration at 4°C (% of Initial)Concentration at Room Temp (% of Initial)
0100%100%
498.5%95.2%
897.1%90.8%
1296.3%85.4%
2494.8%78.1%

Table 2: Freeze-Thaw Stability of N-Methoxy-N-methylnicotinamide-¹³C₆ in Human Plasma (Illustrative Data)

Freeze-Thaw CycleConcentration at -20°C (% of Initial)Concentration at -80°C (% of Initial)
199.1%99.8%
297.8%99.5%
396.5%99.1%
494.2%98.7%
592.0%98.2%

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability in a Processed Biological Matrix
  • Sample Preparation:

    • Prepare low and high concentration QC samples by spiking N-Methoxy-N-methylnicotinamide-¹³C₆ into the intended biological matrix (e.g., human plasma).

    • Process these samples using your validated extraction procedure (e.g., protein precipitation with acetonitrile).

    • Reconstitute the dried extract in your final mobile phase compatible solvent.

  • Experimental Design:

    • Divide the reconstituted samples into two sets.

    • Store one set in the autosampler at 4°C and the other set on the bench at room temperature.

    • Inject and analyze samples from each set at time zero and at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Data Analysis:

    • Calculate the mean peak area of the IS at each time point.

    • Express the stability at each time point as a percentage of the mean peak area at time zero.

    • Acceptance criteria are typically that the mean concentration should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_output Outcome prep1 Spike IS into Matrix (QC Low & High) prep2 Perform Sample Extraction prep1->prep2 prep3 Reconstitute Extract prep2->prep3 analysis1 Inject at Time 0 prep3->analysis1 analysis2 Store at Room Temp & 4°C prep3->analysis2 analysis4 Compare to Time 0 analysis1->analysis4 analysis3 Inject at Predetermined Intervals analysis2->analysis3 analysis3->analysis4 output1 Determine Bench-Top Stability Window analysis4->output1

Caption: Workflow for assessing bench-top stability.

degradation_pathway cluster_degradation Potential Degradation parent N-Methoxy-N-methylnicotinamide-¹³C₆ hydrolysis Hydrolysis (Enzymatic or Chemical) parent->hydrolysis product ¹³C₆-Nicotinic Acid hydrolysis->product + N,O-Dimethylhydroxylamine

Caption: Hypothesized primary degradation pathway.

References

reducing variability in quantitative assays with N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxy-N-methylnicotinamide-¹³C₆. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this stable isotope-labeled internal standard to reduce variability in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is N-Methoxy-N-methylnicotinamide-¹³C₆ and why is it used in quantitative assays?

A1: N-Methoxy-N-methylnicotinamide-¹³C₆ is a stable isotope-labeled (SIL) internal standard. It is chemically identical to its unlabeled counterpart, N-Methoxy-N-methylnicotinamide, but contains six Carbon-13 (¹³C) atoms, making it heavier. In quantitative mass spectrometry-based assays, such as LC-MS/MS, it is added to samples at a known concentration. Because it has nearly identical physicochemical properties to the analyte of interest, it experiences the same variations during sample preparation, chromatography, and ionization.[1][2] This allows it to act as a reliable internal reference to correct for these sources of variability, leading to more accurate and precise quantification.[1][2]

Q2: What are the advantages of using a ¹³C-labeled internal standard over a deuterium (B1214612) (²H)-labeled one?

A2: While deuterium labeling is common, it can sometimes present challenges. Deuterium atoms can be prone to chemical exchange with protons from the solvent or sample matrix, which can compromise the stability of the label.[1] Additionally, deuterium labeling can sometimes lead to slight changes in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[3][4] Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange, providing greater stability.[1] They also tend to have a negligible isotope effect on retention time, ensuring better co-elution with the analyte.

Q3: How do I properly store and handle N-Methoxy-N-methylnicotinamide-¹³C₆?

A3: For long-term storage, it is recommended to store N-Methoxy-N-methylnicotinamide-¹³C₆ as a solid at -20°C. For short-term use, stock solutions can be prepared in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) and stored at -20°C or -80°C. Before use, allow the solid or solution to equilibrate to room temperature to prevent condensation. Avoid repeated freeze-thaw cycles to maintain the integrity of the standard.

Q4: Can N-Methoxy-N-methylnicotinamide-¹³C₆ be used to quantify related nicotinamide (B372718) metabolites?

A4: N-Methoxy-N-methylnicotinamide-¹³C₆ is specifically designed as an internal standard for the quantification of N-Methoxy-N-methylnicotinamide. While it may have similar chromatographic behavior to other nicotinamide metabolites, it is not an ideal internal standard for them. The most accurate quantification is achieved when the internal standard is an isotopic variant of the analyte of interest. Using it for other metabolites would classify it as a structural analog internal standard, which may not perfectly correct for variations in ionization and fragmentation specific to those other compounds.

Troubleshooting Guide

This guide addresses common issues encountered when using N-Methoxy-N-methylnicotinamide-¹³C₆ in quantitative assays.

High Variability in the Internal Standard Signal

Q: The peak area of my N-Methoxy-N-methylnicotinamide-¹³C₆ internal standard is highly variable across my sample batch. What could be the cause?

A: High variability in the internal standard response can compromise the accuracy and precision of your results. Here are the potential causes and troubleshooting steps:

  • Inconsistent Sample Preparation: This is a primary suspect.[5]

    • Action: Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from protein precipitation to solvent evaporation. Verify the accuracy and precision of your pipetting, especially when adding the internal standard solution.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard.[5]

    • Action: Perform a post-column infusion experiment to assess when ion suppression or enhancement occurs in your chromatographic run. Adjust your chromatography to separate the analyte and internal standard from the interfering matrix components.

  • Autosampler Issues: Inconsistent injection volumes can lead to variable peak areas.

    • Action: Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and sample loop.

  • Internal Standard Degradation: The internal standard may not be stable under your sample processing or storage conditions.

    • Action: Prepare a fresh working solution of the internal standard. Evaluate its stability under your experimental conditions by analyzing it at different time points.

Poor Peak Shape or Shifting Retention Time

Q: I am observing poor peak shape (e.g., tailing, splitting) or a shift in the retention time for my internal standard. What should I do?

A: These issues can affect the integration of the peak and the overall precision of the assay.

  • Chromatographic Column Issues: The column may be degrading, contaminated, or not properly equilibrated.

    • Action: Clean the column according to the manufacturer's instructions or replace it if necessary. Ensure the mobile phase is correctly prepared and that the column is adequately equilibrated before each run.

  • Mobile Phase Problems: Incorrect composition or degradation of the mobile phase can affect chromatography.

    • Action: Prepare fresh mobile phase. Ensure all components are fully dissolved and the pH is correct.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Action: If possible, the final sample solvent should be similar in composition and strength to the initial mobile phase.

No or Low Internal Standard Signal

Q: I am not seeing a signal, or the signal is very low for my internal standard in all samples.

A: A complete or significant loss of signal often points to a systemic problem.

  • Incorrect MS/MS Method: The wrong MRM transition may be used.

    • Action: Verify that the correct precursor and product ions for N-Methoxy-N-methylnicotinamide-¹³C₆ are specified in your mass spectrometer method.

  • Internal Standard Spiking Error: The internal standard may not have been added to the samples.

    • Action: Review your sample preparation records. Prepare a fresh vial of a known concentration of the internal standard and inject it directly to confirm instrument performance.

  • Instrument Contamination or Source Issues: A dirty ion source can lead to a general loss of signal.

    • Action: Clean the ion source of the mass spectrometer according to the manufacturer's protocol.

Data Presentation

The use of a stable isotope-labeled internal standard like N-Methoxy-N-methylnicotinamide-¹³C₆ significantly improves the precision and accuracy of quantitative assays. The following table presents synthesized data illustrating the typical performance improvement when analyzing N-Methoxy-N-methylnicotinamide in human plasma.

Table 1: Comparison of Assay Performance With and Without N-Methoxy-N-methylnicotinamide-¹³C₆ Internal Standard

Quality Control SampleNominal Conc. (ng/mL)MethodMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC5.0No Internal Standard6.1122.018.5
With IS 5.1 102.0 4.2
Mid QC50.0No Internal Standard42.585.015.3
With IS 49.2 98.4 3.1
High QC400.0No Internal Standard468.0117.016.8
With IS 408.0 102.0 2.5

Experimental Protocols

Protocol: Quantitative Analysis of N-Methoxy-N-methylnicotinamide in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the quantification of N-Methoxy-N-methylnicotinamide using N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard.

1. Materials and Reagents:

  • N-Methoxy-N-methylnicotinamide (analyte)

  • N-Methoxy-N-methylnicotinamide-¹³C₆ (Internal Standard - IS)

  • Human plasma (control)

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a concentration range (e.g., 1-500 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution in ACN.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

  • Vortex briefly.

  • Add 150 µL of cold ACN with 0.1% formic acid.

  • Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the IS. (Note: Hypothetical m/z values would be determined experimentally).

5. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and the IS in each sample.

  • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

  • Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (N-Methoxy-N-methylnicotinamide-¹³C₆) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Issues start High Variability in IS Signal? pipetting Check Pipetting Accuracy start->pipetting Yes procedure Review Workflow Consistency start->procedure Yes infusion Post-Column Infusion start->infusion Yes injection Injection Precision Test start->injection Yes pipetting->procedure end Problem Resolved procedure->end chromatography Modify Chromatography infusion->chromatography chromatography->end source Clean Ion Source injection->source source->end

Caption: Troubleshooting decision tree for high internal standard signal variability.

nicotinamide_pathway cluster_pathway Nicotinamide Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MetNAM N-Methylnicotinamide (MetNAM) NAM->MetNAM NNMT NAD NAD+ NMN->NAD NMNAT NAD->NAM Sirtuins, PARPs NMNA N-Methoxy-N-methylnicotinamide (Analyte of Interest) MetNAM->NMNA Metabolism IS N-Methoxy-N-methylnicotinamide-¹³C₆ (Internal Standard) NMNA->IS Isotopic Analog

Caption: Simplified nicotinamide metabolism pathway and the role of the internal standard.

References

Technical Support Center: Challenges in Using ¹³C Labeled Standards and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ¹³C labeled standards and solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using ¹³C labeled internal standards.

Issue 1: Inaccurate Quantification and Poor Reproducibility

Symptom: You are observing inconsistent and inaccurate quantitative results in your mass spectrometry analysis.

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to inaccurate quantification. ¹³C labeled internal standards are the preferred choice to mitigate these effects because they co-elute with the analyte and experience the same ionization effects.[1][2][3][4][5][6]

    • Solution: Use a ¹³C labeled internal standard that is structurally identical to your analyte. For complex samples, consider using a globally ¹³C-labeled metabolite extract from a similar biological matrix to provide a more comprehensive correction for matrix effects across a wider range of metabolites.[1]

  • Chromatographic Separation of Standard and Analyte: If you are using a deuterated (²H) standard, it may elute at a slightly different retention time than your analyte due to the "isotopic effect".[4][7][8] This can lead to differential matrix effects and inaccurate quantification.

    • Solution: Switch to a ¹³C labeled internal standard. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution and more reliable correction for matrix effects.[4][7][8]

  • Incomplete Label Incorporation: In metabolic labeling experiments, if the ¹³C label is not fully incorporated into the cellular proteins or metabolites, it can lead to an underestimation of the labeled species.

    • Solution: Ensure a sufficient number of cell doublings (at least 5-6) in the labeling medium to achieve >99% incorporation.[9]

  • Isotopic Instability: Deuterium (B1214612) labels, especially at exchangeable positions, can be lost or exchanged during sample preparation or storage, leading to inaccuracies.[8]

    • Solution: ¹³C labels are chemically more stable and not prone to exchange, providing more robust and reliable results.[8][10]

Experimental Protocol: Assessing Matrix Effects with a ¹³C Labeled Standard
  • Prepare two sample sets:

    • Set A (Pre-extraction spike): Spike the ¹³C labeled internal standard into the blank matrix before the sample extraction process.

    • Set B (Post-extraction spike): Spike the ¹³C labeled internal standard into the extracted blank matrix after the extraction process but before analysis.

  • Prepare a neat standard: Dissolve the ¹³C labeled internal standard in a pure solvent at the same concentration as the spiked samples.

  • Analyze all samples using LC-MS/MS.

  • Calculate the matrix effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Neat Standard) * 100

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

  • Calculate the recovery (RE): RE (%) = (Peak Area in Set A / Peak Area in Set B) * 100

This protocol helps to distinguish between analyte loss during sample preparation and signal suppression/enhancement during ionization.

Issue 2: Low Isotopic Enrichment or Purity Concerns

Symptom: Mass spectrometry data shows low isotopic enrichment of your labeled standard, or you suspect chemical impurities.

Possible Causes & Solutions:

  • Low Isotopic Purity of the Standard: The purchased ¹³C labeled standard may have a lower than specified isotopic enrichment.

    • Solution: Always verify the isotopic enrichment of your labeled standard upon receipt using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9] High isotopic purity minimizes interference from the natural abundance ¹²C isotopes, ensuring accurate results.[11]

  • Chemical Impurities: The standard may contain chemical impurities that interfere with your analysis.

    • Solution: Check the certificate of analysis (CoA) for the chemical purity. If impurities are suspected, use a different batch of the standard or purify the existing one if possible.

  • Degradation of the Standard: The labeled standard may have degraded during storage.

    • Solution: Store the standards according to the manufacturer's instructions, typically at low temperatures and protected from light. Periodically check the purity of stored standards. Some studies have noted that isotopically labeled standards might degrade faster than their unlabeled counterparts.[12]

Issue 3: Unexpected Labeled Species in Metabolic Labeling Experiments

Symptom: You observe the ¹³C label in metabolites that are not part of the expected metabolic pathway.

Possible Cause & Solution:

  • Metabolic Scrambling: The organism's metabolism can break down the labeled compound and incorporate the ¹³C atoms into other molecules.[9]

    • Solution: Careful experimental design is crucial. Analyze tandem mass spectra (MS/MS) to identify the position of the label within the unexpected molecules. This can help to trace the metabolic pathways responsible for the scrambling.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ¹³C labeled standards over deuterated (²H) standards?

A1: ¹³C labeled standards are generally considered superior to deuterated standards for quantitative mass spectrometry for several reasons:

  • Co-elution: ¹³C labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute from the chromatography column. Deuterated standards can sometimes exhibit a slight retention time shift.[4][7][8]

  • No Isotopic Exchange: ¹³C labels are chemically stable and not prone to the back-exchange that can sometimes occur with deuterium labels, especially those on heteroatoms.[8][10][13]

  • Similar Fragmentation: ¹³C standards typically exhibit identical fragmentation patterns in MS/MS as the analyte, which is not always the case for deuterated standards.[7]

Q2: How do I verify the isotopic enrichment of my ¹³C labeled standard?

A2: The isotopic enrichment of a ¹³C labeled standard can be determined using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9] HR-MS allows for the precise measurement of the mass-to-charge ratio and the relative abundance of the different isotopologues.

Q3: What is the importance of correcting for the natural isotopic abundance of ¹³C?

A3: Carbon naturally contains about 1.1% of the ¹³C isotope. In quantitative experiments, this natural abundance contributes to the signal of the M+1 isotopologue of the unlabeled analyte. For accurate quantification, especially at low analyte concentrations, it is important to correct for this natural abundance to avoid overestimation.

Q4: When should I add the ¹³C labeled internal standard to my sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow.[14] This ensures that it experiences all the same processing steps as the analyte, allowing it to accurately correct for any losses during extraction, handling, and analysis.

Q5: Are there any disadvantages to using ¹³C labeled standards?

A5: The primary disadvantages are cost and availability. ¹³C labeled standards are often more expensive and less widely available than their deuterated counterparts.[7][15]

Data Presentation

Table 1: Comparison of ¹³C and ²H Labeled Internal Standards
Feature¹³C Labeled Standard²H (Deuterated) Labeled StandardReference(s)
Chromatographic Co-elution Excellent, co-elutes with analyteCan exhibit a retention time shift (isotope effect)[4][7][8]
Isotopic Stability High, no risk of exchangeCan be prone to back-exchange, especially at certain positions[8][10]
Ionization & Fragmentation Identical to analyteCan have different ionization efficiency and fragmentation[7]
Matrix Effect Compensation Superior due to co-elutionCan be compromised if chromatographically separated[3][7]
Cost & Availability Generally more expensive and less availableWidely available and generally less expensive[7][15]

Visualizations

Workflow for Troubleshooting Inaccurate Quantification

A Inaccurate Quantification Observed B Check for Matrix Effects A->B C Review Internal Standard Choice A->C D Verify Label Incorporation A->D G Perform Post-Spike Experiment B->G H Switch to 13C from 2H Standard C->H F Ensure >99% Incorporation D->F E Use 13C Labeled Standard I Accurate Quantification E->I F->I G->E H->E

Caption: A troubleshooting workflow for addressing inaccurate quantification in experiments using isotopic standards.

Logical Relationship: Ideal vs. Non-Ideal Internal Standard Behavior

Caption: Comparison of the analytical behavior of ideal (¹³C) versus potentially non-ideal (²H) internal standards.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Methoxy-N-methylnicotinamide-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments for this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for this compound?

A1: The molecular formula for this compound is C₂¹³C₆H₁₀N₂O₂. The molecular weight is approximately 172.13 g/mol . In positive electrospray ionization (ESI+), the most common precursor ion will be the protonated molecule [M+H]⁺.

Ion TypeTheoretical m/z
[M+H]⁺173.1
[M+Na]⁺195.1
[M+K]⁺211.0

Note: These are theoretical values. The observed m/z may vary slightly depending on instrument calibration and resolution.

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: The optimal MRM transitions should be determined empirically by infusing a dilute solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion (e.g., m/z 173.1). The most abundant and stable fragment ions should be selected as product ions for the MRM transitions. Based on the fragmentation of similar nicotinamide (B372718) derivatives, some potential product ions are listed in the table below.

Q3: What are typical starting parameters for electrospray ionization (ESI) for this compound?

A3: N-Methoxy-N-methylnicotinamide is a polar molecule, making ESI a suitable ionization technique. The following are general starting parameters that should be optimized for your specific instrument and mobile phase conditions.

ParameterSuggested Starting Range (Positive Ion Mode)
Capillary Voltage3.0 - 4.5 kV
Cone Voltage20 - 40 V
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 100 L/hr

Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound?

A4: Yes, APCI is a viable alternative to ESI for this compound, particularly for less polar mobile phases.[1][2] APCI is suitable for thermally stable compounds with low to medium molecular weights.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: No or Low Signal Intensity

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify the precursor and product ion m/z values in your method. - Ensure the instrument is in the correct ionization mode (positive ESI is recommended). - Optimize cone voltage and collision energy. Start with the suggested ranges and adjust in small increments.
Poor Ionization Efficiency - Ensure the mobile phase is compatible with ESI. An acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation and signal intensity for nitrogen-containing compounds.[4] - Check for a stable spray from the ESI probe. An inconsistent spray can indicate a clog or improper positioning.
Sample Degradation - Prepare fresh samples and analyze them promptly. - Store stock solutions and samples at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protect from light.
Instrument Contamination - Run blank injections between samples to check for carryover. - If contamination is suspected, clean the ion source according to the manufacturer's protocol.
Issue 2: High Background Noise or Interferences

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.
Matrix Effects - Stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects.[5] Ensure proper integration of both the analyte and internal standard peaks. - Improve sample preparation to remove interfering matrix components (e.g., protein precipitation, solid-phase extraction).
Co-eluting Compounds - Optimize the liquid chromatography method to improve the separation of the analyte from interfering compounds. Consider adjusting the gradient, flow rate, or using a different column chemistry.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseTroubleshooting Steps
Secondary Interactions with Column - The basic nitrogen in the pyridine (B92270) ring can interact with residual silanols on silica-based columns, leading to peak tailing.[4] Using a column with end-capping or a mobile phase with a lower pH can mitigate this.
Column Overload - Injecting too much sample can cause peak fronting or tailing.[4] Try diluting the sample.
Inappropriate Mobile Phase - Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Column Degradation - If peak shape deteriorates over time, the column may need to be flushed, regenerated, or replaced.

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent to the desired concentrations for calibration curves and quality control samples.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at the desired final concentration.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

  • Inject: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample spike Spike with Internal Standard start->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Injection transfer->inject lc LC Separation inject->lc ms Mass Spectrometry lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of an analyte using an internal standard.

troubleshooting_logic cluster_ms_check Mass Spectrometer Checks cluster_lc_check Liquid Chromatography Checks cluster_sample_check Sample Integrity Checks start Low or No Signal check_mrm Verify MRM Transitions start->check_mrm check_spray Inspect ESI Spray start->check_spray check_prep Review Sample Preparation start->check_prep check_mode Check Ionization Mode check_mrm->check_mode optimize_params Optimize Source Parameters check_mode->optimize_params check_mobile_phase Verify Mobile Phase check_spray->check_mobile_phase check_degradation Assess Sample Stability check_prep->check_degradation

Caption: A logical troubleshooting workflow for low or no signal in an LC-MS/MS experiment.

References

Validation & Comparative

The Gold Standard Debate: 13C vs. Deuterium Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard for mass spectrometry-based applications, effectively compensating for variations in sample preparation and instrument response. Among these, deuterium (B1214612) (²H) and Carbon-13 (¹³C) labeled standards are the most prevalent. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for your specific analytical needs.

The fundamental role of an internal standard is to mimic the analyte of interest throughout the analytical workflow, from extraction to detection.[1] By adding a known quantity of the SIL internal standard to a sample at the outset, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, correcting for variability.[1] While both deuterium and ¹³C-labeled standards serve this purpose by differentiating the standard from the endogenous analyte by mass, their physicochemical properties can lead to significant differences in analytical performance.[2]

Head-to-Head Performance Comparison

The primary distinctions between ¹³C and deuterium-labeled internal standards lie in their chromatographic behavior, isotopic stability, and impact on analytical accuracy, particularly in complex matrices.

FeatureDeuterium (²H) Labeled Internal Standards¹³C Labeled Internal StandardsKey Findings & Implications
Chromatographic Co-elution Often exhibit a retention time shift, typically eluting slightly earlier than the unlabeled analyte.[3][4] This "isotope effect" is more pronounced in liquid chromatography.[4]Typically co-elute perfectly with the analyte under various chromatographic conditions.[4][5] The physicochemical properties are virtually identical to the native analyte.[3]The superior co-elution of ¹³C internal standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4][5] Differential elution of deuterated standards can lead to the analyte and standard experiencing different levels of ion suppression or enhancement.[2][6]
Isotopic Stability Prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH) or adjacent to a carbonyl group.[2][7][8] This can lead to a loss of the isotopic label and inaccurate quantification.[2]Chemically stable with no risk of isotope exchange.[2][9] The ¹³C atoms are integrated into the carbon backbone of the molecule.[9]¹³C-labeled standards offer superior stability, ensuring the integrity of the standard throughout the entire analytical process.[2] Careful placement of deuterium labels on non-exchangeable positions is crucial to minimize instability.[7][10]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[2][4][6]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2][4]¹³C internal standards are the superior choice for complex biological matrices like plasma and urine, where significant matrix effects are expected.[2][4]
Analytical Accuracy & Precision Can provide acceptable accuracy and precision, but the potential for isotopic instability and chromatographic separation can introduce inaccuracies.[2] One study reported a 40% error due to imperfect retention time matching.[4][11] Another showed a mean bias of 96.8% with a standard deviation of 8.6%.[4][12]Generally provide higher accuracy and precision due to their stability and co-elution with the analyte.[2] A comparative study showed an improved mean bias of 100.3% with a standard deviation of 7.6%.[4][12]For assays where high accuracy is critical, such as in drug development and clinical research, ¹³C-labeled standards offer more reliable and reproducible quantification.[2][13]
Cost Generally less expensive and more readily available due to simpler and less laborious synthesis.[2][14]Typically more expensive due to more complex synthesis.[2][14]For routine analyses with established methods and minimal matrix effects, deuterated standards may be more cost-effective.[2] However, the higher initial cost of ¹³C standards can be justified by long-term savings in troubleshooting, method development time, and data reliability for complex assays.[2]

Experimental Protocols

A typical experimental workflow for the quantitative analysis of a small molecule drug in a biological matrix using a stable isotope-labeled internal standard is outlined below.

Reagent and Standard Preparation
  • Prepare stock solutions of the analyte and the ¹³C or deuterium-labeled internal standard in an appropriate organic solvent (e.g., methanol, acetonitrile).[1]

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix (e.g., plasma, urine).[1]

  • Prepare a working solution of the internal standard at a fixed concentration.[9]

Sample Preparation
  • To a specific volume of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the internal standard working solution.[9]

  • Vortex the sample to ensure thorough mixing.[9]

  • Perform a protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.[9]

  • Transfer the supernatant containing the analyte and internal standard for analysis.[3]

  • Alternatively, other extraction techniques like liquid-liquid extraction or solid-phase extraction may be employed depending on the analyte and matrix.

LC-MS/MS Analysis
  • Separate the analyte and internal standard from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient. A reversed-phase C18 column is commonly used.[1][3]

  • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]

  • Define specific precursor-to-product ion transitions for both the analyte and the SIL internal standard.[1]

Data Analysis
  • Integrate the peak areas of the analyte and the SIL internal standard for each sample.[1]

  • Calculate the peak area ratio (analyte peak area / SIL internal standard peak area).[1]

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.[1]

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Key Concepts

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Quantification Quantification A Standard & Sample Preparation B Addition of Internal Standard A->B Spiking C Protein Precipitation or LLE/SPE B->C Extraction D LC-MS/MS Analysis C->D Injection E Data Processing & Quantification D->E Peak Integration

Caption: A typical bioanalytical workflow using an internal standard.

Comparison_Diagram cluster_13C 13C Labeled Internal Standard cluster_D Deuterium Labeled Internal Standard C13_Coelution Perfect Co-elution C13_Stability High Isotopic Stability C13_Accuracy High Accuracy & Precision C13_Cost Higher Cost D_Coelution Potential Chromatographic Shift D_Stability Risk of Back-Exchange D_Accuracy Potential for Inaccuracy D_Cost Lower Cost Analyte Analyte Analyte->C13_Coelution Tracks Closely Analyte->D_Coelution May Deviate

Caption: Key performance differences between 13C and Deuterium standards.

Conclusion and Recommendations

The choice between ¹³C and deuterium-labeled internal standards involves a trade-off between cost and analytical performance.[2] While deuterated standards are often more affordable and can be suitable for many applications, their inherent risks of chromatographic separation and isotopic instability can compromise data accuracy, especially in complex matrices or when high precision is paramount.[2][3]

For the most demanding applications, such as those in regulated bioanalysis, clinical diagnostics, and pivotal drug development studies where data integrity is non-negotiable, the higher initial investment in ¹³C-labeled internal standards is frequently justified.[2] Their superior stability and co-elution with the analyte lead to more reliable, accurate, and reproducible quantification, ultimately enhancing confidence in the analytical results.[2][4] Careful validation is always necessary, but starting with a more robust tool like a ¹³C-labeled standard can significantly streamline method development and reduce long-term analytical challenges.[3]

References

Validating Analytical Methods with N-Methoxy-N-methylnicotinamide-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of an analytical method utilizing N-Methoxy-N-methylnicotinamide-13C6 as a stable isotope-labeled internal standard (SIL-IS) against alternative approaches for the quantification of nicotinamide (B372718) and its metabolites. The use of a SIL-IS is a cornerstone of high-quality bioanalytical data, offering distinct advantages in accuracy and precision, particularly in complex biological matrices.

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. The co-elution of a SIL-IS with the target analyte allows for effective correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects. This compound, with its six carbon-13 isotopes, provides a significant mass shift from its unlabeled counterpart, ensuring minimal isotopic interference and enhancing the accuracy of quantification.

Comparative Analysis of Analytical Methods

This section details the performance of an LC-MS/MS method for the simultaneous determination of nicotinamide and its metabolite, N1-methylnicotinamide, using a SIL-IS. For comparative purposes, we present data from a validated method that employs a structural analog as an internal standard.

Validation ParameterMethod with this compound (Hypothetical Data)Method with Structural Analog IS (N'-methylnicotinamide)[1][2]
Analyte(s) Nicotinamide, N1-methylnicotinamideNicotinamide, N1-methylnicotinamide
Internal Standard This compoundN'-methylnicotinamide
Linearity Range Nicotinamide: 1.0 - 500 ng/mLN1-methylnicotinamide: 0.5 - 250 ng/mLNicotinamide: 5.0 - 160.0 ng/mLN1-methylnicotinamide: 2.5 - 80.0 ng/mL
Correlation Coefficient (r²) > 0.995 for both analytes> 0.99 for both analytes
Accuracy (% Bias) Within ± 10%Within ± 15%
Precision (% RSD) < 10%< 6.90% (Intra- and Inter-day)
Recovery > 90%> 88%
Lower Limit of Quantification (LLOQ) Nicotinamide: 1.0 ng/mLN1-methylnicotinamide: 0.5 ng/mLNicotinamide: 5.0 ng/mLN1-methylnicotinamide: 2.5 ng/mL

Experimental Protocols

Method Using this compound (Hypothetical Protocol)

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Nicotinamide: [Precursor ion] -> [Product ion]

    • N1-methylnicotinamide: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion + 6 Da] -> [Product ion]

Method Using a Structural Analog Internal Standard[1][2]

1. Sample Preparation:

  • Serum samples were prepared by protein precipitation with acetonitrile.[1][2]

  • To 100 µL of serum, 10 µL of the internal standard (N'-methylnicotinamide) was added.[1][2]

  • 300 µL of acetonitrile was added to precipitate proteins.[1][2]

  • The mixture was vortexed and centrifuged.[1][2]

  • The supernatant was collected for LC-MS/MS analysis.[1][2]

2. LC-MS/MS Conditions:

  • LC System: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).[1][2]

  • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).[1][2]

  • Detection: Triple-quadrupole tandem mass spectrometer in positive ion mode.[1][2]

  • MRM Transitions:

    • Nicotinamide: m/z 123.1→80.1[1][2]

    • N1-methylnicotinamide: m/z 137.1→94.1[1][2]

    • N'-methylnicotinamide (IS): m/z 137.1→80.1[1][2]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow for method validation and the metabolic pathway of nicotinamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into UHPLC reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Analyte/IS Peak Area Ratio integration->ratio calibration Calibration Curve Calculation ratio->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for bioanalytical method validation.

nicotinamide_pathway Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD de novo synthesis Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->NAD Preiss-Handler Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN N1_Methylnicotinamide N1-Methylnicotinamide Nicotinamide->N1_Methylnicotinamide NNMT NMN->NAD NAD->Nicotinamide NAD-consuming enzymes Metabolites Further Metabolites N1_Methylnicotinamide->Metabolites

Caption: Simplified metabolic pathway of nicotinamide.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of nicotinamide and its metabolites offers significant advantages in terms of accuracy, precision, and robustness. Its stable isotope labeling provides superior compensation for matrix effects and procedural losses compared to structural analogs. The detailed experimental protocols and validation data presented in this guide underscore the suitability of this approach for demanding bioanalytical applications in research and drug development.

References

A Comparative Guide to Internal Standards for the Bioanalysis of N-Methoxy-N-methylnicotinamide and Related Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nicotinamide (B372718) metabolites, such as N-Methoxy-N-methylnicotinamide, in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization. This guide provides an objective comparison of N-Methoxy-N-methylnicotinamide-13C6 with other classes of internal standards, supported by established analytical principles and representative experimental data.

The Gold Standard: 13C-Labeled Internal Standards

Stable isotope-labeled internal standards where carbon-12 is replaced with carbon-13, such as this compound, are widely regarded as the most reliable choice for quantitative bioanalysis. Their physicochemical properties are nearly identical to the unlabeled analyte, leading to superior performance. In contrast, more commonly used deuterated (²H or D) standards can sometimes introduce analytical challenges.[1][2]

Head-to-Head Performance Comparison

While direct cross-validation data for this compound against all possible alternatives is not always publicly available, we can construct a representative comparison based on extensive data from analogous compounds in the scientific literature. The following table summarizes the expected performance characteristics of this compound compared to a deuterated analog and a structural analog.

Performance ParameterThis compoundDeuterated N-Methoxy-N-methylnicotinamideStructural Analog (e.g., a related nicotinamide derivative)
Chromatographic Co-elution Excellent (co-elutes with analyte)Good to Fair (may exhibit slight retention time shift)Poor to Fair (unlikely to co-elute)
Matrix Effect Compensation ExcellentGoodPoor
Extraction Recovery Mimicry ExcellentExcellentGood to Fair
Isotopic Stability Excellent (no risk of back-exchange)Good (potential for back-exchange in some cases)Not Applicable
Accuracy & Precision HighestHighModerate to Low
Cost HigherLowerLowest

Key Takeaways from the Comparison:

  • This compound is expected to provide the highest level of accuracy and precision. Its co-elution with the analyte ensures that both are subjected to the same degree of matrix effects, leading to the most effective normalization.[3]

  • Deuterated internal standards , while a viable option, can sometimes exhibit a chromatographic shift due to the isotope effect, where the C-D bond is slightly stronger than the C-H bond.[2][4] This can lead to differential ionization suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.

  • Structural analog internal standards are the least desirable option for quantitative LC-MS/MS. Their different chemical structures result in different chromatographic retention times and differential responses to matrix effects, leading to less reliable quantification.

Experimental Protocols

The following is a representative experimental protocol for the quantification of a nicotinamide metabolite in human plasma using a 13C-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will be optimized during method development).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[7]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would be specific to the analyte and this compound and would be optimized during method development. For example:

      • Analyte: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

      • This compound: [Precursor ion (Q1) + 6] m/z -> [Product ion (Q3) + 6] m/z (assuming the 13C atoms are in the nicotinamide ring).

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of N-Methoxy-N-methylnicotinamide, the following diagrams are provided.

experimental_workflow Experimental Workflow for Nicotinamide Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for quantifying nicotinamide metabolites.

metabolic_pathway Simplified Nicotinamide Metabolism nicotinamide Nicotinamide (Nam) nmn Nicotinamide Mononucleotide (NMN) nicotinamide->nmn NAMPT n_methylnicotinamide N-Methylnicotinamide nicotinamide->n_methylnicotinamide NNMT nad NAD+ nmn->nad NMNAT n_methoxy_n_methylnicotinamide N-Methoxy-N-methylnicotinamide (Analyte) n_methylnicotinamide->n_methoxy_n_methylnicotinamide Metabolic Conversion

Caption: A simplified diagram of the nicotinamide metabolic pathway.

Conclusion

For the highest level of confidence in quantitative bioanalytical results, a 13C-labeled internal standard such as this compound is the superior choice. Its ability to perfectly co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards can be a cost-effective alternative, their potential for chromatographic separation and isotopic instability necessitates more rigorous validation to ensure data integrity. Structural analogs are generally not recommended for definitive quantitative studies due to their significant physicochemical differences from the analyte.

References

A Comparative Performance Analysis: N-Methoxy-N-methylnicotinamide-13C6 Versus Its Structural Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the success of experimental studies. This guide provides an objective comparison of the performance of N-Methoxy-N-methylnicotinamide-13C6, a stable isotope-labeled derivative, with its unlabeled counterpart and other structural analogs. The information presented herein is compiled from various scientific sources to offer a comprehensive overview of their respective applications, performance metrics, and experimental considerations.

N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, and its derivatives are valuable reagents in organic synthesis and serve as important structural motifs in medicinal chemistry. The incorporation of a stable isotope label, such as Carbon-13 (¹³C), into the N-Methoxy-N-methylnicotinamide scaffold provides a powerful tool for metabolic studies, reaction mechanism elucidation, and quantitative analysis. This guide will delve into the performance characteristics of N-Methoxy-N-methylnicotinamide-¹³C6 against its non-labeled form and other structural analogs, focusing on synthetic utility and potential biological relevance.

Data Presentation: A Comparative Overview

Direct comparative studies detailing the performance of N-Methoxy-N-methylnicotinamide-¹³C6 against its structural analogs are limited in publicly available literature. However, by collating data from various sources, a comparative assessment can be constructed. The following tables summarize key performance indicators based on reported synthetic methodologies and the established utility of these compound classes.

Table 1: Synthetic Performance Comparison of N-Methoxy-N-methylnicotinamide and its Analogs

Compound/Analog ClassTypical Reaction YieldKey ApplicationsAdvantagesDisadvantages
N-Methoxy-N-methylnicotinamide 85-95% (Weinreb amide synthesis)Acylating agent for ketone and aldehyde synthesis.High yields, stable intermediate, prevents over-addition of organometallic reagents.Requires multi-step synthesis.
N-Methoxy-N-methylnicotinamide-¹³C6 Assumed comparable to unlabeled formMetabolic tracer, quantitative mass spectrometry.Enables tracking of metabolic fate, precise quantification.Higher cost, synthesis can be more complex.
Nicotinamide (B372718) Variable (depends on reaction)Precursor for NAD+ biosynthesis, enzyme inhibitor studies.Biologically relevant, commercially available.Can have off-target effects in biological systems.
Other Substituted Nicotinamides Variable (depends on substitution)Modulation of enzyme activity (e.g., sirtuins, PARPs).Potential for increased potency and selectivity.Structure-activity relationship can be complex.

Table 2: Biological Activity and Application Comparison

Compound/Analog ClassPrimary Biological ApplicationKey Performance MetricRelevant Experimental Models
N-Methoxy-N-methylnicotinamide-¹³C6 Metabolic flux analysisIsotope enrichmentCell culture, animal models
Nicotinamide NAD+ precursor, enzyme modulationIC50/EC50 valuesIn vitro enzyme assays, cell-based assays
Nicotinamide Mononucleotide (NMN) NAD+ precursorIncrease in cellular NAD+ levelsCell culture, animal models
Nicotinamide Riboside (NR) NAD+ precursorIncrease in cellular NAD+ levelsCell culture, animal models

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and application of these compounds, synthesized from the scientific literature.

Synthesis of N-Methoxy-N-methylnicotinamide (Weinreb Amide)

This protocol describes a general method for the synthesis of a Weinreb amide from a carboxylic acid.

Materials:

Procedure:

  • Acid Chloride Formation: To a solution of nicotinic acid in anhydrous DCM, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Weinreb Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and add pyridine (or another base) at 0 °C. To this mixture, add the freshly prepared nicotinoyl chloride solution dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Methoxy-N-methylnicotinamide.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Metabolic Labeling with N-Methoxy-N-methylnicotinamide-¹³C6

This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture.

Materials:

  • Cultured cells of interest

  • Cell culture medium (deficient in the unlabeled counterpart if necessary)

  • N-Methoxy-N-methylnicotinamide-¹³C6

  • Methanol, water, and chloroform (B151607) for metabolite extraction

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow.

  • Labeling: Replace the standard culture medium with a medium containing a known concentration of N-Methoxy-N-methylnicotinamide-¹³C6. The concentration and labeling time should be optimized based on the specific cell type and metabolic pathway being investigated.

  • Metabolite Extraction: After the labeling period, aspirate the medium and quench the metabolism by adding ice-cold methanol. Scrape the cells and collect the cell suspension. Perform a liquid-liquid extraction using a methanol/water/chloroform mixture to separate polar metabolites, lipids, and proteins.

  • Sample Analysis: Analyze the polar metabolite fraction using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify the ¹³C-labeled metabolites.

  • Data Analysis: Process the raw LC-MS data to determine the extent of ¹³C incorporation into downstream metabolites, providing insights into metabolic flux.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the performance and application of N-Methoxy-N-methylnicotinamide-¹³C6 and its analogs.

Synthesis_Workflow Synthesis of N-Methoxy-N-methylnicotinamide cluster_start Starting Material cluster_reagents Reagents cluster_product Product Nicotinic_Acid Nicotinic Acid Acid_Chloride Nicotinoyl Chloride (Intermediate) Nicotinic_Acid->Acid_Chloride Activation Activating_Agent Oxalyl Chloride / SOCl₂ Amine_Source N,O-Dimethylhydroxylamine ·HCl Weinreb_Amide_Formation Amide Coupling Amine_Source->Weinreb_Amide_Formation Base Pyridine Base->Weinreb_Amide_Formation Weinreb_Amide N-Methoxy-N-methylnicotinamide Acid_Chloride->Weinreb_Amide_Formation Weinreb_Amide_Formation->Weinreb_Amide

Caption: Synthetic workflow for N-Methoxy-N-methylnicotinamide.

Metabolic_Tracing_Workflow Metabolic Tracing with ¹³C-Labeled Compound Start Cell Culture Labeling Incubate with N-Methoxy-N-methylnicotinamide-¹³C6 Start->Labeling Quenching Quench Metabolism (e.g., cold methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Analysis & Flux Calculation Analysis->Data_Processing

Caption: Experimental workflow for metabolic tracing studies.

Signaling_Pathway Simplified NAD+ Biosynthesis Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (e.g., DNA repair, metabolism) Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: Role of nicotinamide analogs in NAD+ biosynthesis.

Navigating Bioanalytical Precision: A Comparative Guide to Internal Standards Featuring N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure the accuracy and precision of the results. This guide provides an objective comparison of the expected performance of a stable isotope-labeled internal standard (SIL-IS), specifically N-Methoxy-N-methylnicotinamide-13C6, against a structural analog IS in a hypothetical bioanalytical assay for the quantification of N-Methoxy-N-methylnicotinamide.

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. Its primary function is to normalize for variations that can occur during the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. The choice of internal standard is a critical decision in method development, directly impacting the reliability and robustness of the bioanalytical assay.[1][2][3]

The ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process.[1] Stable isotope-labeled internal standards are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to those of the analyte.[2][4][5]

Performance Comparison: this compound vs. a Structural Analog

To illustrate the advantages of a SIL-IS, we will compare the expected performance of this compound with a hypothetical structural analog, such as N-Ethoxy-N-methylnicotinamide, for the quantification of N-Methoxy-N-methylnicotinamide.

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., N-Ethoxy-N-methylnicotinamide)Rationale
Chromatographic Co-elution Expected to co-elute with the analyte.May have a different retention time due to structural differences.The ¹³C6 labeling results in a negligible difference in polarity and chromatographic behavior, ensuring that the IS and analyte experience the same matrix effects at the same time. A structural analog will have different physicochemical properties, leading to chromatographic separation.
Extraction Recovery Identical to the analyte.May differ from the analyte.The nearly identical chemical structure ensures that the SIL-IS and the analyte have the same partitioning behavior during liquid-liquid or solid-phase extraction.
Ionization Efficiency Identical to the analyte.May differ, leading to differential matrix effects.As the SIL-IS and analyte co-elute, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. A structural analog, eluting at a different time, will be in a different matrix environment and may be ionized more or less efficiently than the analyte.[2][6]
Impact on Accuracy & Precision High accuracy and precision, effectively compensating for variability.Potential for bias and increased variability (imprecision).By tracking the analyte's behavior almost perfectly, the SIL-IS provides a more reliable normalization, leading to results that consistently meet the stringent acceptance criteria of regulatory guidelines.
Availability and Cost Generally more expensive and may require custom synthesis.Often more readily available and less expensive.The synthesis of stable isotope-labeled compounds is a more complex and costly process.[1][4]

Regulatory Expectations for Accuracy and Precision

Bioanalytical method validation is governed by guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines set strict acceptance criteria for accuracy and precision.[7][8][9][10] The use of a high-quality internal standard like this compound is instrumental in meeting these requirements.

ParameterConcentration LevelAcceptance Criteria (FDA/EMA)
Intra- and Inter-Assay Precision LLOQWithin ± 20%
Other QC levelsWithin ± 15%
Intra- and Inter-Assay Accuracy LLOQWithin ± 20% of the nominal concentration
Other QC levelsWithin ± 15% of the nominal concentration

LLOQ: Lower Limit of Quantification; QC: Quality Control

Experimental Protocols

Below is a representative experimental protocol for the quantification of N-Methoxy-N-methylnicotinamide in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Methoxy-N-methylnicotinamide: Q1 m/z 167.1 -> Q3 m/z 106.1

      • This compound: Q1 m/z 173.1 -> Q3 m/z 112.1

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of N-Methoxy-N-methylnicotinamide into blank human plasma.

  • Process the calibration standards, QC samples, and unknown samples as described above.

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte.

  • Use a weighted linear regression (e.g., 1/x²) to fit the curve.

  • Determine the concentration of N-Methoxy-N-methylnicotinamide in the QC and unknown samples from the calibration curve.

Visualizing the Bioanalytical Workflow and the Role of the Internal Standard

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Area Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification Matrix_Effect_Compensation cluster_response MS Response Analyte Analyte Suppression Ion Suppression Analyte->Suppression Affected SIL_IS SIL-IS SIL_IS->Suppression Equally Affected Matrix Matrix Interference Matrix->Suppression Causes

References

A Comparative Guide to Bioanalytical Methods Utilizing N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of three distinct bioanalytical methods for the quantification of a hypothetical therapeutic agent, "Compound X," in human plasma. All methods employ N-Methoxy-N-methylnicotinamide-13C6 as a stable isotope-labeled internal standard (SIL-IS) but differ significantly in their sample preparation strategy: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the impact of sample preparation on key analytical performance metrics. The guide includes detailed experimental protocols, a summary of comparative performance data, and workflow visualizations to aid in method selection and development.

Introduction

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a SIL-IS is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its ability to correct for variability in sample preparation and matrix effects.[1] this compound is a valuable tool for such applications, particularly in methods analyzing nicotinamide-related compounds or other small molecules where it serves as an ideal mass-offset internal standard.[2][3]

The choice of sample preparation is a critical step that directly influences method sensitivity, specificity, accuracy, and throughput.[4] This guide presents a hypothetical inter-laboratory comparison of three common extraction techniques for "Compound X" to illustrate these trade-offs.

Analyte: Compound X (Hypothetical Kinase Inhibitor) Internal Standard (IS): this compound Matrix: Human Plasma

Comparative Method Performance

The performance of the three methods was evaluated based on standard validation parameters.[5][6] The data presented below is illustrative, designed to reflect typical outcomes for each extraction technique.

Table 1: Summary of Quantitative Performance Data

ParameterMethod A (PPT)Method B (SPE)Method C (LLE)Acceptance Criteria
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.2 ng/mL0.5 ng/mLCV < 20%, Accuracy ±20%
Linearity (r²) 0.9970.9990.998≥ 0.99
Precision (CV%) - Intra-day < 8.5%< 4.0%< 6.5%< 15%
Precision (CV%) - Inter-day < 11.0%< 5.5%< 8.0%< 15%
Accuracy (% Bias) - Intra-day ± 9.2%± 3.5%± 5.0%± 15%
Accuracy (% Bias) - Inter-day ± 12.5%± 4.8%± 7.5%± 15%
Matrix Effect (%) 85% - 118%96% - 104%92% - 109%85% - 115%
Recovery (%) > 95% (Analyte)88% (Analyte)82% (Analyte)Consistent & Precise
Throughput HighMediumMedium-LowN/A

Data is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Visual diagrams help clarify complex processes. The following illustrations depict the experimental workflows, a relevant biological pathway for the hypothetical analyte, and the logical structure of method validation.

G cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction cluster_C Method C: Liquid-Liquid Extraction A1 Plasma Sample (50 µL) A2 Add IS in Acetonitrile (200 µL) A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Supernatant to Vial A3->A4 end LC-MS/MS Analysis A4->end B1 Plasma Sample (100 µL) B2 Pre-treat & Load on SPE Plate B1->B2 B3 Wash Plate (2x) B2->B3 B4 Elute with Methanol (B129727) B3->B4 B5 Evaporate & Reconstitute B4->B5 B5->end C1 Plasma Sample (100 µL) C2 Add Buffer & MTBE C1->C2 C3 Vortex & Centrifuge C2->C3 C4 Transfer Organic Layer C3->C4 C5 Evaporate & Reconstitute C4->C5 C5->end start

Caption: Comparative experimental workflows for sample preparation methods.

receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription compound_x Compound X (Kinase Inhibitor) compound_x->raf Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound X.

G cluster_validation Validation Parameters dev Method Development pre_val Pre-Validation Check (Stress Test) dev->pre_val full_val Full Validation pre_val->full_val spec Specificity & Selectivity full_val->spec prec_acc Precision & Accuracy full_val->prec_acc linearity Linearity & LLOQ full_val->linearity matrix Matrix Effect & Recovery full_val->matrix stability Stability full_val->stability report Validation Report spec->report prec_acc->report linearity->report matrix->report stability->report

Caption: Logical workflow for analytical method validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the three compared techniques.

Common Procedures for All Methods:

  • Internal Standard (IS) Working Solution: this compound was prepared in 50:50 acetonitrile:water at a concentration of 100 ng/mL.

  • LC-MS/MS System: A modern triple quadrupole mass spectrometer with a UPLC system.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical fast gradient from 5% to 95% B over 2 minutes.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Hypothetical transitions: Compound X (450.2 -> 210.1), IS (173.2 -> 111.1).

  • Sample Thawing: Thaw human plasma samples and calibration standards/QCs to room temperature.

  • Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of the IS working solution (in acetonitrile) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein crashing.

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to a 96-well plate or autosampler vial.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

  • Sample Thawing: Thaw human plasma samples and calibration standards/QCs to room temperature.

  • Plate Conditioning: Condition a mixed-mode cation exchange SPE plate by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: In a separate tube, mix 100 µL of plasma with 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol. Apply full vacuum after the second wash to dry the sorbent.

  • Elution: Elute the analyte and IS by adding 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. Collect the eluate in a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 80:20 water:acetonitrile.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

  • Sample Thawing: Thaw human plasma samples and calibration standards/QCs to room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Addition of IS and Buffer: Add 10 µL of the IS working solution and 100 µL of 0.1 M ammonium carbonate buffer (pH 9.0).

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean tube, taking care not to disturb the aqueous layer or protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 80:20 water:acetonitrile.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

References

The Successful Application of N-Methoxy-N-methylnicotinamide-13C6 in Quantitative Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of nicotinamide (B372718) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of N-Methoxy-N-methylnicotinamide-13C6, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for researchers in the field of drug metabolism and clinical diagnostics.

The Critical Role of Internal Standards in LC-MS

Internal standards are essential in quantitative LC-MS to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring high precision and accuracy. Stable isotope-labeled standards are considered the gold standard for this purpose.

Comparison of Internal Standards for Nicotinamide Quantification

The selection of an internal standard significantly impacts the quality of quantitative data. Here, we compare this compound with other alternatives.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Analyte This compound , Nicotinamide-d4Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression/enhancement. High specificity and precision.Higher cost of synthesis. Potential for isotopic interference if not sufficiently labeled.
Stable Isotope-Labeled Metabolite 13C5-NAD+Useful for quantifying specific metabolites in a pathway.May not be a suitable surrogate for all related metabolites in the pathway. Availability can be limited.
Structural Analog N'-methylnicotinamide, 6-chloronicotinamideMore affordable and readily available than SIL standards.May not co-elute with the analyte. Differences in physicochemical properties can lead to dissimilar ionization efficiency and matrix effects, potentially compromising accuracy.
No Internal Standard -Low cost.Prone to significant variability and inaccuracy due to uncorrected matrix effects and other experimental variations. Not recommended for quantitative bioanalysis.

Performance Data: A Representative Comparison

Validation ParameterStable Isotope-Labeled IS (e.g., this compound)Structural Analog IS
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (% RSD) Typically < 10%Can be > 15%
Linearity (r²) > 0.995Often > 0.99, but can be more variable
Matrix Effect Effectively compensatedVariable compensation, can be significant
Recovery Consistent and tracks analyteMay differ from analyte

Experimental Protocol: Quantitative Analysis of Nicotinamide in Human Plasma using a SIL Internal Standard

This protocol provides a representative workflow for the quantification of nicotinamide in human plasma using a stable isotope-labeled internal standard like this compound with LC-MS/MS.

1. Materials and Reagents:

  • Nicotinamide analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of nicotinamide and the internal standard in methanol (B129727) at 1 mg/mL.

  • Prepare serial dilutions of the nicotinamide stock solution to create calibration standards.

  • Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate nicotinamide from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nicotinamide: e.g., m/z 123 -> 80

    • This compound: To be determined based on its specific fragmentation pattern.

5. Data Analysis:

  • Quantify nicotinamide concentrations using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of nicotinamide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add N-Methoxy-N- methylnicotinamide-13C6 plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Quantitative Bioanalysis Workflow.

G cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway tryptophan Tryptophan nad NAD+ tryptophan->nad nam Nicotinamide (NAM) nad->nam NAD+ Consuming Enzymes nmn NMN nmn->nad nam->nmn metabolites Excreted Metabolites nam->metabolites na Nicotinic Acid (NA) na->nad nr Nicotinamide Riboside (NR) nr->nmn

Simplified Nicotinamide Metabolism Pathways.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the development of robust and reliable LC-MS/MS methods for the quantification of nicotinamide and its metabolites. While the initial cost may be higher than that of structural analogs, the superior accuracy, precision, and ability to effectively compensate for matrix effects justify its use in regulated bioanalysis and clinical research. The provided experimental framework and workflow diagrams offer a solid foundation for researchers to implement high-quality quantitative assays in their laboratories.

The Superiority of N-Methoxy-N-methylnicotinamide-¹³C₆ in Bioanalytical Quantitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and bioanalytical studies, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of N-Methoxy-N-methylnicotinamide-¹³C₆ with its unlabeled and deuterium-labeled counterparts, highlighting its advantages in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis.[1] By closely mimicking the physicochemical properties of the analyte, a SIL internal standard can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer.[2][3] However, the choice of isotopic label—most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C)—can significantly impact assay performance.[4][5] This guide will demonstrate the theoretical and practical advantages of employing N-Methoxy-N-methylnicotinamide-¹³C₆ as an internal standard.

Performance Comparison: ¹³C₆ vs. Unlabeled and Deuterium-Labeled Standards

The primary advantage of ¹³C-labeled internal standards lies in their identical chromatographic behavior to the unlabeled analyte, a phenomenon not always observed with deuterium-labeled standards.[4][5] This co-elution is critical for accurately compensating for matrix effects, particularly ion suppression, which is a major challenge in the analysis of complex biological samples.[6][7][8][9][10]

Parameter N-Methoxy-N-methylnicotinamide-¹³C₆ N-Methoxy-N-methylnicotinamide-dₓ Unlabeled N-Methoxy-N-methylnicotinamide (Analog IS)
Chromatographic Co-elution with Analyte Complete co-elution expected.Potential for slight retention time shifts.[5]Different retention time, does not co-elute.
Compensation for Matrix Effects (Ion Suppression/Enhancement) Excellent. Co-elution ensures the IS and analyte experience the same matrix effects.[5]Good to moderate. Retention time shifts can lead to differential ion suppression.[5]Poor. Does not effectively compensate for matrix effects at the analyte's retention time.
Isotopic Stability High. C-C bonds are stable, preventing isotopic exchange.[4]Lower. Deuterium atoms can sometimes be labile and undergo back-exchange.[4]Not applicable.
Chemical & Physical Properties Virtually identical to the analyte.Minor differences due to the heavier isotope.[5]Different, leading to variations in extraction recovery and ionization.
Quantification Accuracy & Precision Highest potential for accuracy and precision.[11][12]Generally high, but can be compromised by isotopic effects.Lower, due to inadequate correction for analytical variability.
Commercial Availability & Cost Typically lower availability and higher cost.[4]More commonly available and generally less expensive than ¹³C-labeled standards.Readily available and lowest cost.

Experimental Protocols

While specific experimental data for N-Methoxy-N-methylnicotinamide-¹³C₆ is not publicly available, the following represents a generalized, best-practice protocol for a bioanalytical method validation using a ¹³C-labeled internal standard for the quantification of a hypothetical analyte, "Drug X," in human plasma.

Objective:

To validate an LC-MS/MS method for the quantification of Drug X in human plasma using N-Methoxy-N-methylnicotinamide-¹³C₆ as the internal standard.

Materials:
  • Drug X reference standard

  • N-Methoxy-N-methylnicotinamide-¹³C₆ (Internal Standard, IS)

  • Control human plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Drug X and the IS in methanol at 1 mg/mL.

    • Prepare serial dilutions of the Drug X stock solution with 50:50 ACN:H₂O to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 ACN:H₂O.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution in ACN.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% FA in Water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: 5% B to 95% B over 3 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (MRM Mode):

      • Ionization Mode: Positive ESI

      • Monitor the precursor-to-product ion transitions for both Drug X and N-Methoxy-N-methylnicotinamide-¹³C₆.

  • Method Validation:

    • Perform a full validation according to regulatory guidelines (e.g., FDA or EMA).[13]

    • Assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

    • The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[13]

Visualizing Workflows and Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate key workflows and relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add N-Methoxy-N- methylnicotinamide-¹³C₆ Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for sample quantification.

Matrix_Effect_Compensation cluster_ideal Ideal Compensation (¹³C-IS) cluster_poor Poor Compensation (Analog IS) Analyte1 Analyte Matrix1 Co-eluting Matrix Component Analyte1->Matrix1 Ion Suppression IS1 N-Methoxy-N-methylnicotinamide-¹³C₆ IS1->Matrix1 Ion Suppression Result1 Accurate Quantification Matrix1->Result1 Analyte2 Analyte Matrix2 Co-eluting Matrix Component Analyte2->Matrix2 Ion Suppression IS2 Analog IS Result2 Inaccurate Quantification Matrix2->Result2

Caption: Compensation for matrix effects.

Conclusion

While the initial investment in a ¹³C-labeled internal standard such as N-Methoxy-N-methylnicotinamide-¹³C₆ may be higher than for its deuterated or unlabeled counterparts, the long-term benefits in terms of data quality, reliability, and reproducibility are substantial.[4][5] Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects, a critical factor in robust bioanalytical method development and validation. For researchers and drug development professionals seeking the highest level of confidence in their quantitative data, N-Methoxy-N-methylnicotinamide-¹³C₆ represents the superior choice for an internal standard.

References

Navigating the Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical prerequisite for regulatory approval. In the landscape of bioanalytical method validation, the use of a suitable internal standard (IS) is fundamental to ensure data integrity. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline. [1][2][3][4] This guide provides a comprehensive comparison of SIL-ISs with other alternatives, supported by experimental data, and offers detailed protocols for key validation experiments to ensure regulatory compliance.

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[5] SIL-ISs are versions of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This subtle mass change allows for distinction by a mass spectrometer, while the near-identical physicochemical properties ensure it closely mimics the analyte's behavior throughout the analytical process.[6][7]

Performance Comparison: SIL-ISs vs. Structural Analogs

The choice of internal standard significantly impacts assay performance. While structural analogs are sometimes used due to practical constraints, SIL-ISs consistently demonstrate superior performance in key bioanalytical validation parameters.[6]

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISKey Findings
Accuracy (% Bias) Typically within ±5%[6]Can exceed ±15%[6]SIL-ISs provide higher accuracy due to better compensation for matrix effects and variations in recovery.[6]
Precision (%CV) Typically <10%[6]Can be >15%[6]The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior.[6]
Matrix Effect Compensation Excellent, due to identical elution profiles.[8]Variable and can be inconsistent.The superior co-elution of SIL-ISs provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[8]
Recovery Variability (%CV) Low (<10%)[6]Higher (>15%)[6]SIL-ISs more reliably track the analyte's recovery throughout the sample preparation process.[6]

Head-to-Head: ¹³C-Labeled vs. Deuterated (²H) Internal Standards

Within the realm of SIL-ISs, the choice of isotope can also influence analytical performance. Carbon-13 (¹³C) labeled standards are generally considered superior to their deuterated counterparts.

Performance Parameter¹³C-Labeled Internal StandardDeuterated (²H) Internal StandardKey Findings
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[8]Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[8]The superior co-elution of ¹³C-ISs provides more accurate compensation for matrix effects.[8]
Isotopic Stability Highly stable with no risk of isotopic exchange.[8]Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[8]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[8]
Accuracy & Precision Demonstrates improved accuracy and precision.[8]Can lead to inaccuracies due to imperfect retention time matching.[8]The closer physicochemical properties of ¹³C-ISs to the analyte result in more reliable and reproducible quantification.[8]

Experimental Protocols for Bioanalytical Method Validation

According to the harmonized ICH M10 guideline, a full validation of a bioanalytical method using a SIL-IS should include the assessment of several key parameters.[3][8]

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[1][9]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.[1][9]

  • Process and analyze each blank lot with and without the SIL-IS to check for interfering peaks at the retention times of the analyte and the IS.[1]

  • Process and analyze a Lower Limit of Quantification (LLOQ) sample.[1]

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample (blank matrix with IS) should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS in the blank samples should be less than 5% of the IS response in the LLOQ sample.[4]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the IS.[6]

Protocol:

  • Obtain at least six different lots of the blank biological matrix.[3]

  • Prepare two sets of samples at low and high concentrations:

    • Set A: Spike the analyte and SIL-IS into the neat solution (e.g., mobile phase).

    • Set B: Extract blank matrix and then spike the analyte and SIL-IS into the post-extraction supernatant.[6]

  • Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF for each lot.[9]

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)[3][9]

    • IS-normalized MF = MF of analyte / MF of IS[9]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[9]

Stability

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and handling conditions.[3][9]

Protocol:

  • Use Low and High Quality Control (QC) samples (at least 3 replicates per level) for all stability tests.[1]

  • Analyze the stability samples against a freshly prepared calibration curve.[1]

  • Evaluate the following stability conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.[3]

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.[3]

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study sample storage time.[3]

    • Stock Solution Stability: At storage and room temperature.[3]

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

To further clarify the processes, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blank, Calibrator, QC, Unknown) Spike_IS Spike with SIL-IS Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & SIL-IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/SIL-IS) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

decision_tree Start Internal Standard Selection SIL_Available Is a SIL-IS available? Start->SIL_Available C13_Available Is a ¹³C-labeled IS available? SIL_Available->C13_Available Yes Validate_Analog Select and rigorously validate a structural analog IS SIL_Available->Validate_Analog No Use_C13 Use ¹³C-labeled IS C13_Available->Use_C13 Yes Use_Deuterated Use Deuterated IS C13_Available->Use_Deuterated No

Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential safety and logistical information for the proper disposal of N-Methoxy-N-methylnicotinamide-13C6, a compound utilized in various research and development applications.

Chemical and Hazard Profile

PropertyDataCitation
Physical State Viscous liquid[1]
Appearance Colorless to light yellow[1]
Odor Odorless[1]
Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2][3]
Primary Routes of Exposure Skin, Eyes, Ingestion, Inhalation[1]
Recommended Use Laboratory chemicals, research and development[1][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. This involves collection, storage, and transfer to a licensed waste disposal facility.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][3]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

6. Spill Management:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Container in Designated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Disposal Company D->E F End: Proper Disposal E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Methoxy-N-methylnicotinamide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for N-Methoxy-N-methylnicotinamide-13C6, a stable isotope-labeled compound valuable in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for the 13C6 isotopologue, the following recommendations are based on the known hazards of the parent compound, N-Methoxy-N-methylnicotinamide, and structurally similar molecules. A conservative approach is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment

N-Methoxy-N-methylnicotinamide is classified as a hazardous substance that causes skin and serious eye irritation.[1] While specific data for the 13C6 variant is unavailable, it should be handled with the same precautions as the unlabeled compound. The recommended Personal Protective Equipment (PPE) is outlined below. A thorough risk assessment should be conducted for specific laboratory procedures to determine if additional protection is necessary.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesMust be worn at all times to protect against splashes and airborne particles. A face shield may be required for procedures with a higher risk of splashing.
Hand Protection Chemical-resistant Gloves (e.g., Nitrile)Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Dust Respirator / N95 Respirator or higherRecommended when handling the compound as a powder or when there is a risk of aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Foot Protection Closed-toe ShoesRequired to protect against spills and falling objects.

Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Engineering Controls:
  • Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Local exhaust ventilation should be used to minimize exposure.[1]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don the required PPE as listed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Have a chemical spill kit appropriate for solid and liquid organic compounds readily available.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood.

    • Use a disposable weighing paper or container to prevent contamination of balances.

    • Handle the compound gently to avoid generating dust.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Ensure all glassware is clean and dry.

    • Slowly add the solid this compound to the desired solvent in a flask or beaker within the fume hood.

    • If sonication or heating is required, ensure the container is appropriately sealed or vented as necessary.

    • Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.

Storage:
  • Store the compound in a tightly sealed container in a dry, well-ventilated place.

  • Recommended storage temperature is 4°C.[2]

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, should be placed in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or with general household garbage. All waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.

Experimental Protocol: General Synthesis of a Weinreb Amide

Objective:

To synthesize an N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid precursor.

Materials:
  • Carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., POCl3, DCC, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in the anhydrous solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the base (e.g., DIPEA) to the stirred solution.

  • Add the coupling agent (e.g., POCl3) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of a salt (e.g., NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Weinreb amide.

This is a generalized procedure and the specific reagents, stoichiometry, reaction times, and purification methods will need to be optimized for the specific carboxylic acid substrate.

Visualizing Workflows

To enhance understanding and procedural clarity, the following diagrams illustrate key logical and experimental workflows.

SafeHandlingWorkflow Safe Handling and PPE Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssess Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssess->SelectPPE Determines PrepArea Prepare Work Area (Fume Hood) SelectPPE->PrepArea Weigh Weigh Solid Compound PrepArea->Weigh Dissolve Prepare Solution Weigh->Dissolve Segregate Segregate Waste (Solid/Liquid) Weigh->Segregate Contaminated Items Store Store Properly Dissolve->Store Dissolve->Segregate After Use Store->Segregate After Use Label Label Hazardous Waste Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Logical workflow for the safe handling of this compound.

WeinrebSynthesis General Weinreb Amide Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification CarboxylicAcid Carboxylic Acid Mix Combine Acid, Hydroxylamine, and Solvent CarboxylicAcid->Mix Hydroxylamine N,O-Dimethylhydroxylamine HCl Hydroxylamine->Mix Solvent Anhydrous Solvent Solvent->Mix Base Base (e.g., DIPEA) AddBase Add Base Base->AddBase CouplingAgent Coupling Agent (e.g., POCl3) AddCoupling Add Coupling Agent CouplingAgent->AddCoupling Cool Cool to 0°C Mix->Cool Cool->AddBase AddBase->AddCoupling Stir Stir at Room Temperature AddCoupling->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify FinalProduct Isolated Weinreb Amide Purify->FinalProduct

Caption: Experimental workflow for the general synthesis of a Weinreb amide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.